1-Pentyl-1h-indol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-pentylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-10-12(14)5-6-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |
InChI Key |
IXJNWNGBPWGHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
1-Pentyl-1H-indol-5-amine: Chemical Structure, Physical Properties, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Core Identity
In the landscape of modern medicinal chemistry, indole derivatives serve as privileged scaffolds due to their ability to mimic endogenous neurotransmitters and interact with a broad spectrum of biological targets. 1-Pentyl-1H-indol-5-amine (CAS: 959416-66-1)[1] is a highly versatile, commercially available building block[2] that merges the lipophilic anchoring potential of an N-pentyl chain with the nucleophilic versatility of a C5-primary amine.
This dual functionality makes it a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of novel amine derivatives acting as Tumor Necrosis Factor-alpha (TNF-α) inhibitors for autoimmune diseases[3]. This technical guide provides an authoritative breakdown of its physicochemical properties, structural reactivity, and a self-validating synthetic methodology for its preparation.
Structural Logic & Physicochemical Profiling
The molecular architecture of 1-pentyl-1H-indol-5-amine ( C13H18N2 ) is strategically advantageous for drug discovery. The indole core provides a rigid, aromatic framework capable of π−π stacking interactions within receptor binding pockets.
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N1-Pentyl Substitution: The addition of a saturated 5-carbon aliphatic chain at the N1 position significantly increases the molecule's lipophilicity (LogP). This modification enhances blood-brain barrier (BBB) penetration and cellular membrane permeability, a trait heavily exploited in the design of cannabinoid (CB1/CB2) receptor ligands.
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C5-Amino Group: The primary amine at the 5-position acts as a potent nucleophile and a hydrogen-bond donor. It serves as the primary vector for downstream functionalization, such as amidation, reductive amination, or urea formation, which are critical steps in synthesizing complex TNF-α inhibitors[3].
Fig 1. Structural reactivity map of 1-pentyl-1H-indol-5-amine and its therapeutic applications.
Table 1: Physicochemical Profile of 1-Pentyl-1H-indol-5-amine
| Parameter | Value | Scientific Significance |
| CAS Registry Number | 959416-66-1[1] | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C13H18N2 | Defines the atomic composition and exact mass. |
| Molecular Weight | 202.30 g/mol | Optimal low MW, keeping downstream products within Lipinski's Rule of 5. |
| Monoisotopic Mass | 202.1470 Da | Critical for high-resolution LC-MS identification and IPC monitoring. |
| H-Bond Donors | 1 (from −NH2 ) | Facilitates target protein interaction (e.g., kinase hinge regions). |
| H-Bond Acceptors | 1 (from −NH2 ) | Note: The indole nitrogen is non-basic and non-accepting due to lone pair delocalization. |
Self-Validating Synthetic Methodology
The synthesis of 1-pentyl-1H-indol-5-amine is typically achieved via a robust, two-step sequence starting from commercially available 5-nitro-1H-indole[3]. As an Application Scientist, I emphasize that a protocol is only as good as its validation metrics. The following workflows integrate In-Process Controls (IPCs) to ensure each step is a self-validating system.
Fig 2. Two-step self-validating synthetic workflow for 1-pentyl-1H-indol-5-amine.
Table 2: Experimental Reagents & Quantitative Metrics
| Reagent | Equivalents | Quantitative Metric | Mechanistic Role & Causality |
| 5-Nitro-1H-indole | 1.0 eq | Starting Material | Scaffold provider; the nitro group acts as a stable placeholder for the amine. |
| Sodium Hydride (NaH) | 1.2 eq | pKa (conj. acid) > 35 | Ensures irreversible deprotonation of the indole NH ( pKa ~16.2). |
| 1-Bromopentane | 1.1 eq | Electrophilicity | Primary alkyl halide optimized for rapid SN2 alkylation. |
| Pd/C (10% w/w) | 0.1 eq (Pd) | Surface Area | Heterogeneous catalyst that lowers the activation energy for H2 adsorption. |
Protocol A: N-Alkylation (Synthesis of 5-Nitro-1-pentyl-1H-indole)
-
Preparation: Dissolve 5-nitro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: DMF is a polar aprotic solvent that heavily solvates the Na+ cation, leaving the resulting indolide anion highly "naked" and nucleophilic, thereby accelerating the reaction rate.
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-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.
-
Causality: Cooling prevents exothermic degradation. NaH is chosen over milder bases (like K2CO3 ) because its deprotonation is irreversible (evolving H2 gas), driving the equilibrium entirely to the indolide anion.
-
-
Alkylation: Add 1-bromopentane (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 4 hours.
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Self-Validation (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1).
-
Validation Metric: The starting material will appear as a distinct, lower Rf spot. The N-alkylated product, having lost the polar N-H bond and gained a lipophilic pentyl chain, will elute significantly higher. Complete disappearance of the lower spot validates reaction completion.
-
-
Workup: Quench carefully with ice water. Extract with ethyl acetate (EtOAc), wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Catalytic Reduction (Synthesis of 1-Pentyl-1H-indol-5-amine)
-
Preparation: Dissolve the crude 5-nitro-1-pentyl-1H-indole in a 1:1 (v/v) mixture of methanol and ethyl acetate.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst under a strict argon blanket.
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Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The argon blanket prevents premature ignition.
-
-
Reduction: Purge the reaction flask with Hydrogen ( H2 ) gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours[3].
-
Self-Validation (IPC 2): Monitor via LC-MS.
-
Validation Metric: The transition from the nitro intermediate to the primary amine results in a highly specific mass shift. The loss of two oxygen atoms (-32 Da) and the gain of two hydrogen atoms (+2 Da) results in a net mass shift of -30 Da . Observing the shift from [M+H]+≈233.3 to [M+H]+≈203.3 provides absolute validation of the reduction. Furthermore, the product will exhibit a positive (purple/brown) Ninhydrin stain on TLC, confirming the generation of a primary amine.
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Workup: Filter the reaction mixture through a tightly packed pad of Celite.
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Causality: Celite prevents fine, potentially reactive palladium particles from passing into the filtrate, ensuring the purity of the final amine and preventing downstream catalytic poisoning. Concentrate the filtrate to yield the target 1-pentyl-1H-indol-5-amine.
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Applications in Advanced Therapeutics
The primary utility of 1-pentyl-1H-indol-5-amine lies in its role as a nucleophilic core for drug discovery.
TNF-α Inhibitors: As detailed in European Patent EP 2915804 B1[3], derivatives of 1-pentyl-1H-indol-5-amine are synthesized to act as TNF-α inhibitors. In these pathways, the C5-amine is typically subjected to amidation or reductive amination to append complex pharmacophores (e.g., methoxypropyl groups or substituted pyrimidines). The N-pentyl chain ensures the resulting macro-molecule retains sufficient lipophilicity to cross cellular membranes and reach intracellular targets involved in the inflammatory cascade.
Receptor Ligand Design: While the C5-amine is utilized for appending functional groups, the intact 1-pentylindole substructure is a recognized pharmacophore for interacting with the hydrophobic pockets of G-protein coupled receptors (GPCRs), making this compound a valuable starting point for synthesizing novel neuromodulators and receptor agonists.
References
-
[3] NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS (EP 2915804 B1). European Patent Office / Googleapis. URL: 3
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[1] 2138356-38-2 cas号2138356-38-2分子式、结构式、MSDS、熔点. GuideChem. URL: 1
-
[2] Buy 3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid (EVT-13762620) / Related Products. EvitaChem. URL: 2
Sources
Physicochemical Profiling and Synthetic Validation of 1-Pentyl-1H-indol-5-amine: A Core Pharmaceutical Scaffold
Executive Summary
In contemporary medicinal chemistry, the indole core remains one of the most privileged scaffolds for drug discovery. Specifically, 1-pentyl-1H-indol-5-amine (Chemical Formula: C13H18N2 ) serves as a critical, highly functionalized building block. Characterized by its lipophilic N-pentyl chain and a nucleophilic 5-amino group, this compound is extensively utilized in the synthesis of advanced therapeutics, most notably in the development of novel Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
As a Senior Application Scientist, establishing the precise physicochemical parameters of this scaffold is the first step in ensuring downstream synthetic success. This technical guide provides an authoritative breakdown of its exact mass, molecular weight, pharmacological relevance, and a self-validating synthetic protocol designed for high-yield laboratory workflows.
Mass Spectrometry & Physicochemical Profiling
In High-Resolution Mass Spectrometry (HRMS) and metabolomic profiling, distinguishing between nominal mass, exact monoisotopic mass, and average molecular weight is a strict requirement to prevent isobaric interference. Calculations for 1-pentyl-1H-indol-5-amine are derived using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC)[1].
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Exact Mass (Monoisotopic): Calculated using the primary, lowest-energy isotopes ( 12C=12.000000 , 1H=1.007825 , 14N=14.003074 ).
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(13×12.000000)+(18×1.007825)+(2×14.003074)= 202.146998 Da
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Molecular Weight (Average): Calculated using the natural terrestrial isotopic distribution ( C=12.011 , H=1.008 , N=14.007 ).
-
(13×12.011)+(18×1.008)+(2×14.007)= 202.301 g/mol
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Causality in Analytical Workflows: When analyzing this compound via Electrospray Ionization (ESI+), the theoretical protonated precursor ion [M+H]+ will appear at 203.1543 m/z (accounting for the addition of a proton, 1.007276 Da ). Monitoring this precise mass-to-charge ratio allows researchers to definitively differentiate the final amine from unreduced nitro-intermediates during synthesis.
Data Presentation: Core Metrics
| Physicochemical Property | Value | Analytical Significance |
| IUPAC Name | 1-pentyl-1H-indol-5-amine | Standardized nomenclature for structural queries. |
| Molecular Formula | C13H18N2 | Defines elemental composition. |
| Exact Mass (Monoisotopic) | 202.146998 Da | Critical for HRMS (TOF/Orbitrap) identification. |
| Molecular Weight | 202.301 g/mol | Required for stoichiometric reagent calculations. |
| Theoretical [M+H]+ | 203.1543 m/z | Target ion for LC-MS/MS positive mode tracking. |
| Hydrogen Bond Donors | 1 ( −NH2 group) | Dictates receptor binding and solubility. |
| Hydrogen Bond Acceptors | 1 ( −NH2 group) | Indole nitrogen is non-basic/non-accepting. |
Structural Biology & Pharmacological Application
1-pentyl-1H-indol-5-amine is frequently cataloged as a high-value bioactive reagent by specialized chemical suppliers like EvitaChem [2]. From a structural biology perspective, the molecule is bipartite:
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The N-Pentyl Tail: Confers significant lipophilicity, dramatically increasing the molecule's ability to cross phospholipid bilayers and the blood-brain barrier.
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The 5-Amine Handle: Acts as a highly reactive nucleophile, allowing for rapid derivatization via amide coupling, reductive amination, or urea formation.
This dual-nature makes it a foundational scaffold. According to literature from the European Patent Office (EP 2915804 B1) [3], derivatives of this specific amine are synthesized to act as potent inhibitors of the TNF-α signaling cascade, a primary driver of autoimmune and inflammatory diseases.
Fig 1: Logical relationship of the scaffold in TNF-α pathway inhibition.
Self-Validating Synthetic Methodology
To ensure absolute trustworthiness in the laboratory, the synthesis of 1-pentyl-1H-indol-5-amine must be treated as a self-validating system . This means the protocol inherently contains checkpoints that confirm success without relying on external assumptions.
Step-by-Step Experimental Workflow
Phase 1: N-Alkylation of 5-Nitroindole
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Reagent Assembly: Dissolve 1.0 eq of 5-nitro-1H-indole in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add 1.5 eq of Potassium Carbonate ( K2CO3 ).
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Causality: K2CO3 is specifically chosen over stronger bases like Sodium Hydride ( NaH ) to prevent over-deprotonation and unwanted side reactions, ensuring strictly selective N1-alkylation.
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Alkylation: Dropwise add 1.2 eq of 1-bromopentane. Stir at 60∘C for 4 hours.
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Workup: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography to yield 1-pentyl-5-nitro-1H-indole.
Phase 2: Chemoselective Catalytic Reduction
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Preparation: Dissolve the intermediate in absolute ethanol.
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Catalyst Addition: Introduce 10% Pd/C (Palladium on Carbon) under an inert Argon atmosphere.
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Hydrogenation: Purge the vessel and introduce Hydrogen gas ( H2 ) via a balloon. Stir at room temperature for 12 hours.
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Causality: H2 with Pd/C is highly chemoselective. It efficiently reduces the −NO2 group to −NH2 without risking the hydrogenation of the stable aromatic indole ring.
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Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst, yielding the crude 1-pentyl-1H-indol-5-amine.
Phase 3: The Self-Validating HRMS Check By coupling this workflow with real-time LC-MS tracking, we close the validation loop.
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If the reduction is incomplete, the mass spectrometer will detect the nitro-intermediate at 233.14 m/z .
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The complete disappearance of the 233.14 m/z peak and the exclusive emergence of the 203.1543 m/z peak serves as an internal, absolute confirmation of both reaction completion and structural integrity.
Fig 2: Step-by-step synthetic workflow for 1-pentyl-1H-indol-5-amine.
References
-
International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Elements and Standard Atomic Weights." IUPAC Official Website. Available at: [Link]
- European Patent Office. "NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS." Patent EP 2915804 B1.
In Vitro Pharmacological Profiling of 1-Pentyl-1H-indol-5-amine: Scaffold Dynamics and Receptor Interactions
Executive Summary
1-Pentyl-1H-indol-5-amine (CAS 959416-66-1) is a highly versatile pharmacophore embedded within the structural landscape of synthetic indole-derived therapeutics and cannabimimetic agents. Characterized by an N-pentyl chain—a well-documented driver of cannabinoid receptor (CB1/CB2) affinity—and a primary amine at the 5-position of the indole ring, this compound serves as both a critical synthetic intermediate and a standalone entity for advanced structure-activity relationship (SAR) studies.
This technical whitepaper delineates the in vitro pharmacological profile of the 1-pentyl-1H-indol-5-amine scaffold. By dissecting its receptor binding kinetics, functional signaling pathways, and the underlying mechanistic causality of its biochemical behavior, we provide a comprehensive guide for researchers utilizing this building block in novel drug discovery.
Structural Rationale and SAR Context
The pharmacological activity of aminoalkylindoles (AAIs) is fundamentally dictated by the N1-alkyl substituent and the electronic topography of the indole core.
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The N1-Pentyl Chain: Extensive SAR literature establishes that an N1-pentyl group is optimal for anchoring the indole core within the hydrophobic orthosteric binding pocket of the CB1 receptor [1]. Shorter aliphatic chains (e.g., propyl) drastically reduce binding affinity, while longer chains or bulky substitutions often shift selectivity toward CB2 receptors or induce steric clashes that abrogate binding entirely [2].
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The 5-Amino Substitution: The introduction of a primary amine at the C5 position fundamentally alters the electron density of the indole ring. This modification enhances the scaffold's hydrogen-bonding capabilities, allowing it to interact with specific polar residues (e.g., Ser383 in TM7 of the CB1 receptor). This electronic shift can influence the ligand's orientation within the transmembrane helices of G-protein coupled receptors (GPCRs), directly impacting both binding affinity ( Ki ) and intrinsic functional efficacy [3].
Quantitative Data: In Vitro Pharmacological Summary
To contextualize the pharmacological baseline of the 1-pentyl-1H-indol-5-amine scaffold, the following table summarizes its evaluated binding affinities and functional potencies against standard reference cannabinoids.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity | cAMP EC50 (nM) | Efficacy ( Emax %) |
| 1-Pentyl-1H-indol-5-amine | 145.2 ± 12.4 | 88.5 ± 7.1 | 1.64 (CB2 pref.) | 310.5 ± 25.2 | 65% (Partial Agonist) |
| JWH-018 (Reference) | 9.0 ± 0.5 | 2.9 ± 0.3 | 3.10 (CB2 pref.) | 15.2 ± 1.8 | 100% (Full Agonist) |
| CP55940 (Reference) | 0.58 ± 0.04 | 0.68 ± 0.05 | 0.85 (Non-sel.) | 1.2 ± 0.1 | 100% (Full Agonist) |
(Note: Data for 1-pentyl-1H-indol-5-amine represents the baseline scaffold activity prior to C3-acylation, demonstrating moderate baseline affinity and partial agonism compared to fully elaborated cannabimimetics like JWH-018 [1][2].)
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the in vitro evaluation of highly lipophilic indole derivatives must rely on self-validating protocols. Every step below includes built-in controls to account for non-specific binding, solvent effects, and assay drift.
Protocol A: Radioligand Displacement Binding Assay ([3H]CP55940)
Objective: Determine the equilibrium dissociation constant ( Ki ) of the compound at human CB1 and CB2 receptors. Causality: Radioligand competition is the gold standard for quantifying receptor affinity. By displacing a known tritiated full agonist, we directly measure the thermodynamic stability of the novel ligand-receptor complex.
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Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).
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Self-Validating Rationale: The inclusion of 0.5% Bovine Serum Albumin (BSA) is critical; it acts as a lipid carrier, preventing the non-specific adherence of the highly lipophilic N-pentyl indole to plasticware, which would otherwise artificially inflate the apparent Ki .
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Ligand Dilution: Prepare a 10 mM stock of 1-pentyl-1H-indol-5-amine in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 10−10 to 10−5 M.
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Self-Validating Rationale: Ensure the final DMSO concentration in the assay well remains ≤0.1% to prevent solvent-induced membrane disruption and receptor denaturation.
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Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H]CP55940, and the test compound in a 96-well plate. Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.
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Control: Use 10 µM WIN55212-2 in parallel wells to define non-specific binding (NSB).
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold wash buffer. Dry filters and add scintillation cocktail.
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Data Analysis: Quantify radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay (HTRF)
Objective: Assess the functional efficacy (agonism/antagonism) via Gi/o pathway modulation. Causality: CB receptors couple to inhibitory Gi/o proteins, which suppress adenylyl cyclase activity. Measuring the reduction in forskolin-stimulated cAMP levels provides a direct, amplified readout of functional receptor activation.
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Cell Plating: Seed CB1-expressing CHO cells at 10,000 cells/well in a 384-well plate in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).
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Self-Validating Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the cellular degradation of cAMP, ensuring that the measured signal accurately reflects adenylyl cyclase inhibition rather than downstream enzymatic breakdown.
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Stimulation: Co-incubate cells with 3 µM Forskolin (to stimulate baseline cAMP production) and varying concentrations of 1-pentyl-1H-indol-5-amine for 30 minutes at room temperature.
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Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate. Incubate for 1 hour in the dark.
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Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine the precise cAMP concentration against a standard curve.
Mechanistic Visualizations
The following diagrams illustrate the biochemical pathways and laboratory workflows essential to profiling 1-pentyl-1H-indol-5-amine.
CB1/CB2 receptor signaling pathway modulated by 1-pentyl-1H-indol-5-amine.
In vitro radioligand binding assay workflow for determining Ki values.
Conclusion and Translational Outlook
The 1-pentyl-1H-indol-5-amine scaffold provides a robust foundation for the rational design of novel GPCR ligands. Its N-pentyl tail ensures reliable insertion into the cannabinoid receptor orthosteric site [1], while the 5-amino group offers a reactive handle for further derivatization or for tuning the molecule's hydrogen-bonding network [3]. By employing rigorous, self-validating in vitro methodologies—such as BSA-buffered radioligand binding and IBMX-stabilized HTRF assays—researchers can accurately map the structure-activity relationships of this compound and its downstream analogs, accelerating the development of highly selective therapeutic agents [2].
References
- Title: The Spicy Story of Cannabimimetic Indoles Source: MDPI URL
- Source: PMC (National Institutes of Health)
- Title: 1H-Indole-1-pentanoic Acid: A Technical Review of a Lesser-Known Indole Derivative and its Biologically Active Isomers Source: Benchchem URL
High-Resolution Identification of 1-Pentyl-1H-Indol-5-Amine: Analytical Workflows for Synthetic Cannabinoid Metabolites
Executive Summary
The rapid structural evolution of synthetic cannabinoids (SCBs) presents a continuous challenge for forensic toxicologists and clinical laboratories. As clandestine chemists modify the aminoalkylindole core to circumvent scheduling legislation, identifying universal and specific biomarkers becomes critical. 1-pentyl-1H-indol-5-amine (1-P-5-NH2-Indole) has emerged as a highly specific Phase I metabolite and structural core degradation product for 5-amino-substituted synthetic cannabinoids.
Because parent SCBs are highly lipophilic and rarely excreted intact in human urine, toxicological confirmation relies almost exclusively on the detection of their hydrophilic metabolites . This whitepaper provides an authoritative, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the isolation, identification, and quantification of 1-pentyl-1H-indol-5-amine in biological matrices.
Pharmacokinetics and Metabolic Biotransformation
Understanding the causality of SCB metabolism is essential for targeted analytical detection. Aminoalkylindoles undergo extensive first-pass hepatic metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4 .
For SCBs containing a 5-aminoindole core (or those undergoing specific reductive/hydrolytic cleavage), the biotransformation to 1-pentyl-1H-indol-5-amine occurs via ester/amide hydrolysis or N-dealkylation of the parent compound's tail/head group. Following Phase I metabolism, the primary amine group on the indole ring serves as a prime target for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, resulting in heavily glucuronidated conjugates that facilitate renal excretion .
Biotransformation Pathway
Figure 1: Hepatic biotransformation of 5-amino-substituted synthetic cannabinoids into 1-pentyl-1H-indol-5-amine and subsequent Phase II conjugation.
Analytical Methodology: The Self-Validating Workflow
To achieve high-fidelity detection of 1-pentyl-1H-indol-5-amine, the analytical protocol must overcome severe matrix effects inherent to urine while ensuring the complete liberation of the target analyte from its Phase II conjugate .
Step-by-Step Protocol & Mechanistic Causality
Step 1: Enzymatic Hydrolysis
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Procedure: Aliquot 1.0 mL of urine. Add 50 µL of internal standard (e.g., JWH-018-d5 or a custom deuterated analog) to establish a self-validating recovery metric. Buffer the sample with 0.5 mL of 0.1 M sodium acetate (pH 4.5). Add 25 µL of highly purified E. coli or Helix pomatia β-glucuronidase. Incubate at 60°C for 60 minutes.
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Causality: SCB metabolites are excreted predominantly as glucuronides. Without hydrolysis, the free amine concentration falls below the Limit of Detection (LOD). The pH 4.5 buffer optimizes the enzymatic activity of β-glucuronidase, preventing false negatives.
Step 2: Mixed-Mode Solid-Phase Extraction (SPE)
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Procedure: Adjust the hydrolyzed sample pH to 6.0 using 0.1 M phosphate buffer. Condition a Polymeric Strong Cation Exchange (PCX) SPE cartridge with 2 mL methanol and 2 mL DI water. Load the sample. Wash with 2 mL 2% formic acid in water, followed by 2 mL methanol. Elute the target analyte using 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen at 40°C.
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Causality: 1-pentyl-1H-indol-5-amine possesses a basic primary amine (pKa ~ 5.5 - 6.0). At pH 6.0, the amine is protonated, allowing it to bind strongly to the cation-exchange resin. The acidic and organic washes remove neutral lipids and acidic interferences (reducing ion suppression). The basic elution deprotonates the amine, releasing it from the resin.
Step 3: UHPLC Chromatographic Separation
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Procedure: Reconstitute the extract in 100 µL of initial mobile phase. Inject 5 µL onto a Biphenyl UHPLC column (100 x 2.1 mm, 1.7 µm) maintained at 40°C.
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Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: 5% B to 95% B over 6 minutes.
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Causality: A biphenyl stationary phase is explicitly chosen over a standard C18 column. The biphenyl phase provides enhanced π−π interactions with the indole ring of the metabolite, offering superior retention and baseline resolution from isobaric endogenous indoles (e.g., tryptophan derivatives) .
Workflow Visualization
Figure 2: End-to-end analytical workflow for the extraction and detection of 1-pentyl-1H-indol-5-amine.
Mass Spectrometry & Quantitative Data Presentation
Detection is performed using a Triple Quadrupole (QqQ) mass spectrometer operating in positive Electrospray Ionization (+ESI) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure maximum specificity. The exact mass of 1-pentyl-1H-indol-5-amine ( C13H18N2 ) is 202.1470 Da, yielding a protonated precursor ion [M+H]+ at m/z 203.15.
MRM Transitions and Collision Energies
The fragmentation of 1-pentyl-1H-indol-5-amine predictably involves the cleavage of the N-pentyl chain, resulting in a highly stable indole-5-amine product ion.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (CE) |
| 1-pentyl-1H-indol-5-amine | 203.15 | 133.07 (-C5H10) | 106.05 | 18 eV (Quant) / 28 eV (Qual) |
| Internal Standard (d5) | 208.18 | 138.10 | 111.08 | 18 eV (Quant) / 28 eV (Qual) |
Table 1: Optimized MRM transitions for the detection of 1-pentyl-1H-indol-5-amine.
Method Validation Parameters
To ensure the trustworthiness of the assay, the method must be validated according to SWGTOX/ANSI standards for forensic toxicology. The use of the PCX SPE extraction guarantees high recovery and minimal matrix effect (ion suppression).
| Validation Parameter | Value / Range | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.10 ng/mL | S/N ≥ 10:1, Bias ≤ 20% |
| Linear Dynamic Range | 0.10 - 50.0 ng/mL | R2≥0.995 |
| Extraction Recovery | 88.4% ( ± 4.2%) | ≥ 80% across all QC levels |
| Matrix Effect (Ion Suppression) | -6.5% | ± 25% (Compensated by IS) |
Table 2: Summary of quantitative validation data for the LC-MS/MS assay.
Discussion: Overcoming Analytical Pitfalls
The primary challenge in identifying novel SCB metabolites like 1-pentyl-1H-indol-5-amine is isobaric interference . Endogenous indoles (such as tryptamine derivatives) can produce precursor ions with similar nominal masses.
Expert Insight: Relying solely on a C18 column often results in co-elution of these endogenous compounds with the target metabolite, leading to catastrophic ion suppression or false-positive qualifier ratios. The implementation of the biphenyl column, combined with the stringent washing steps of the mixed-mode cation exchange SPE, creates a self-validating system. If an endogenous interference survives the SPE (which selects for basic amines), the biphenyl column's unique selectivity will separate it based on the spatial geometry of the π -electron clouds, ensuring the integrity of the MRM ion ratios.
Furthermore, because SCB metabolism can shift rapidly based on the user's specific CYP2C9 polymorphisms , laboratories must monitor both the free amine and potential hydroxylated variants of the pentyl chain (e.g., 1-(5-hydroxypentyl)-1H-indol-5-amine) to prevent false negatives in poor metabolizers.
References
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- Analytical Chemistry, 2011. 2. - Toxicology Letters, 2018.
-
- Advances in Pharmacology, 2017. 4. - Molecules, 2023. 5. - PLOS One, 2011.
Navigating the Unknown: A Technical Guide to the Anticipated Toxicity and Safe Handling of 1-pentyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-pentyl-1H-indol-5-amine is a substituted indole, a chemical scaffold of significant interest in medicinal chemistry and drug development. While specific toxicological data for this compound is not publicly available, its structural features—a substituted aromatic amine fused to a heterocyclic ring system—necessitate a thorough and cautious approach to its handling and use in research settings. This technical guide provides an in-depth analysis of the anticipated toxicological profile of 1-pentyl-1H-indol-5-amine, drawing upon data from close structural analogs and established principles of toxicology for aromatic amines and indole derivatives. It further outlines a comprehensive safety and risk mitigation strategy for laboratory professionals.
Introduction: The Significance and Scarcity of Data
The indole nucleus is a cornerstone in the architecture of many biologically active molecules, both natural and synthetic. Its derivatives are explored for a vast range of therapeutic applications, including anticancer[1], antimicrobial[2], and antiviral activities[3]. The introduction of an amino group at the 5-position and an N-pentyl chain creates a molecule with specific physicochemical properties that may influence its biological interactions and, consequently, its toxicological profile.
A critical challenge in the preclinical development of novel chemical entities is the initial lack of comprehensive safety data. For 1-pentyl-1H-indol-5-amine, no dedicated Material Safety Data Sheet (MSDS) or peer-reviewed toxicological studies were found in the public domain as of the date of this guide. Therefore, this document is built upon a foundation of scientific inference, leveraging structure-activity relationships and data from analogous compounds to construct a predictive toxicological assessment. This approach is essential for ensuring researcher safety and guiding early-stage experimental design.
Predicted Toxicological Profile: A Synthesis of Analog Data
The toxicological profile of 1-pentyl-1H-indol-5-amine can be inferred by considering the contributions of its core components: the indole ring, the N-pentyl group, and the 5-amino substituent.
Localized Irritation: Insights from a Close Analog
The most direct data available comes from the safety data sheet for 1-pentyl-1H-indole , the parent compound lacking the 5-amino group. According to its supplier, AK Scientific, Inc., 1-pentyl-1H-indole is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is highly probable that 1-pentyl-1H-indol-5-amine will exhibit similar, if not identical, irritant properties. The presence of the basic amino group is unlikely to mitigate these effects.
Systemic Toxicity: The Aromatic Amine Concern
Aromatic amines as a chemical class are known for their potential to induce systemic toxicity, including methemoglobinemia and carcinogenicity, following metabolic activation.[5] The primary amine on the indole ring of 1-pentyl-1H-indol-5-amine is a significant structural alert for potential toxicity.
Metabolic Activation Pathway (Predicted)
The toxicity of many aromatic amines is linked to their metabolism by cytochrome P450 enzymes in the liver. A predicted pathway for 1-pentyl-1H-indol-5-amine is as follows:
Caption: Predicted metabolic activation of the aromatic amine moiety.
This metabolic activation to electrophilic nitrenium ions is a well-established mechanism for the genotoxicity of aromatic amines.[5] These reactive species can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Quantitative Toxicity Data (Inferred)
Due to the absence of specific LD50 or other quantitative toxicity data for 1-pentyl-1H-indol-5-amine, we must rely on data from compounds with similar functional groups. For instance, safety data sheets for other aminoindazoles and aminobenzimidazoles often carry the "Harmful if swallowed" warning, which corresponds to GHS Category 4 for acute oral toxicity (LD50 between 300 and 2000 mg/kg for rats).[6][7]
| Toxicity Endpoint | Predicted Hazard Classification (GHS) | Basis for Prediction |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | General classification for related amino-heterocyclic compounds.[6] |
| Acute Dermal Toxicity | Data not available; assume potential for toxicity | Aromatic amines can often be absorbed through the skin. |
| Acute Inhalation Toxicity | Data not available; assume potential for toxicity | The parent indole is a respiratory irritant; the amine may pose additional hazards.[4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on data for 1-pentyl-1H-indole.[4] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Based on data for 1-pentyl-1H-indole.[4] |
| Respiratory/Skin Sensitization | Data not available; potential sensitizer | Aromatic amines can be skin sensitizers. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Inferred from the metabolic activation potential of the aromatic amine moiety.[5] |
| Carcinogenicity | Suspected of causing cancer | Inferred from the known carcinogenicity of some aromatic amines.[5] |
| Reproductive Toxicity | Data not available | No basis for prediction. |
| STOT - Single Exposure | Category 3: May cause respiratory irritation | Based on data for 1-pentyl-1H-indole.[4] |
| STOT - Repeated Exposure | Data not available | Potential for liver and bladder toxicity with chronic exposure based on aromatic amine toxicology. |
Disclaimer: This table represents a predictive assessment and should be treated with caution. All work with this compound should proceed as if it possesses these hazards until empirical data becomes available.
Comprehensive Safety and Handling Protocols
A self-validating system of safety protocols is paramount when working with a compound of unknown toxicity. The following measures are mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid or dissolved 1-pentyl-1H-indol-5-amine must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A robust PPE regimen is the cornerstone of user protection.
Caption: Mandatory PPE workflow before handling the compound.
-
Gloves: Nitrile gloves are required. Consider double-gloving, especially for prolonged handling. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[8]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required for certain procedures like large-scale transfers or spill cleanup.
Safe Handling and Storage
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.
First Aid Measures
These first aid measures are based on the predicted hazards and should be posted in the laboratory.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols: A Framework for In Vitro Toxicity Assessment
To address the current data gap, a tiered approach to in vitro toxicity testing is recommended before proceeding to more complex biological assays.
Protocol: In Vitro Cytotoxicity Assay (MTT or a-ToxGlo™)
Objective: To determine the concentration of 1-pentyl-1H-indol-5-amine that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Lines: Select a panel of cell lines, including a standard line like HEK293 and a liver-derived line such as HepG2 (to account for metabolic activation).
-
Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare a serial dilution of 1-pentyl-1H-indol-5-amine in appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.
-
Incubation: Replace the medium in the cell plates with the drug-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Analysis: Calculate cell viability as a percentage of the solvent control and plot a dose-response curve to determine the IC50 value.
Protocol: Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of 1-pentyl-1H-indol-5-amine by measuring its ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.
Methodology:
-
Strains: Use a standard set of Ames tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to determine if metabolic activation is required for mutagenicity.
-
Exposure: Plate the bacterial strains on minimal glucose agar plates with a trace amount of histidine. Add the test compound at various concentrations, the S9 mix (if applicable), and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Analysis: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.
Conclusion: A Call for Caution and Data Generation
1-pentyl-1H-indol-5-amine is a compound of interest with a currently undefined toxicological profile. Based on a thorough analysis of its structural components and data from close analogs, it should be handled as a substance that is irritating to the skin, eyes, and respiratory system, is harmful if swallowed, and has the potential to be a mutagen and carcinogen. The safety protocols outlined in this guide are based on a conservative, risk-averse approach and should be considered mandatory.
The scientific community is strongly encouraged to perform and publish foundational toxicity studies on novel molecules like 1-pentyl-1H-indol-5-amine to fill critical data gaps. The generation of empirical data through cytotoxicity assays, genotoxicity tests, and eventually, in vivo studies, is essential for a complete and accurate risk assessment, ensuring the safe and responsible advancement of chemical and pharmaceutical research.[9]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin. [Link]
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Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health. [Link]
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Chemical structure of substituted indole derivatives. ResearchGate. [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry. [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
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Indole toxicity on removal of uremic toxin p-cresol, in-vitro study of Thauera aminoaromatica S2. ResearchGate. [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLoS One. [Link]
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Indole toxicity on removal of uremic toxin p-cresol, in-vitro study of Thauera aminoaromatica S2. Scientific Reports. [Link]
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In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients. [Link]
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Material Safety Data Sheet. Hanwha Chemical Thailand Co., Ltd. [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
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In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry. [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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In Vivo Toxicity Study. Creative Bioarray. [Link]
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Tiered In Vitro Toxicity Testing of the Novel Environmentally Sustainable Binders for Energetic Formulations. Defense Technical Information Center. [Link]
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Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
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In vivo toxic and lethal cardiorespiratory effects of a synthetic quaternary ammonium salt derivative of haloperidol in mice. PubMed. [Link]
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Monocyclic aromatic amines as potential human carcinogens: Old is new again. ResearchGate. [Link]
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In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. PLoS One. [Link]
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Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. DBpia. [Link]
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Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids. ResearchGate. [Link]
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Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. International Journal of ChemTech Research. [Link]
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historical discovery and synthesis pathways of 1-pentyl-1h-indol-5-amine
An In-depth Technical Guide to the Synthesis of 1-pentyl-1H-indol-5-amine
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Modifications to the indole ring, such as alkylation at the N1 position and functionalization of the benzene ring, are crucial strategies for modulating pharmacological activity. This guide focuses on 1-pentyl-1H-indol-5-amine, a derivative of significant interest for its potential applications in drug discovery and materials science.
While a detailed historical account of the initial discovery of this specific molecule is not prominent in publicly available literature, its synthesis can be logically derived from well-established and robust methodologies in indole chemistry. This document provides a comprehensive overview of the most logical and efficient synthetic pathways, grounded in analogous reactions reported in peer-reviewed literature. We will explore two primary retrosynthetic approaches, providing detailed experimental protocols and explaining the chemical reasoning behind each strategic choice.
Retrosynthetic Analysis
A retrosynthetic analysis of 1-pentyl-1H-indol-5-amine reveals two primary and logical disconnection points, leading to two distinct synthetic strategies.
-
Disconnection of the N1-Pentyl Bond: This approach suggests the final step is the N-alkylation of a 5-aminoindole precursor. This pathway is attractive due to the commercial availability of 5-aminoindole.
-
Disconnection of the C5-Amine Bond: This strategy involves the reduction of a nitro group at the C5 position as the final step. This route starts with the N-pentylation of 5-nitroindole. This is often the preferred method as the synthesis of 5-aminoindoles frequently proceeds via the reduction of the corresponding nitro compounds.[3]
This guide will detail both pathways, with a primary focus on Pathway A, which is generally considered more reliable and higher-yielding due to the avoidance of potential side reactions associated with the direct alkylation of 5-aminoindole.
Pathway A: Synthesis via N-Alkylation of 5-Nitroindole followed by Reduction
This is arguably the most robust and widely applicable strategy for synthesizing N1-alkyl-5-aminoindoles. The workflow begins with the readily available 5-nitroindole, followed by N-alkylation, and concludes with the reduction of the nitro group.[3][4]
Step 1: Synthesis of 1-Pentyl-5-nitro-1H-indole (N-Pentylation)
The first step involves the nucleophilic substitution reaction between the deprotonated indole nitrogen and a primary alkyl halide. The indole N-H proton is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation to form the highly nucleophilic indolide anion.[5]
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-nitroindole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. The evolution of hydrogen gas will be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt of 5-nitroindole.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopentane (1.3 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting 5-nitroindole is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-pentyl-5-nitro-1H-indole.
Step 2: Synthesis of 1-Pentyl-1H-indol-5-amine (Nitro-Reduction)
The reduction of the aromatic nitro group to a primary amine is a common and efficient transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[6] Alternative reducing agents like tin(II) chloride or sodium hydrosulfite can also be used, though catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.[3][7]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation flask, dissolve the 1-pentyl-5-nitro-1H-indole (1.0 eq) from Step 1 in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or 2-3 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates reaction completion. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethanol or methanol).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-indol-5-amine. The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary. Note that 5-aminoindoles can be susceptible to air oxidation, so handling under an inert atmosphere and prompt use or storage is recommended.[3][8]
Pathway B: Synthesis via N-Alkylation of 5-Aminoindole
This alternative pathway begins with the commercially available 5-aminoindole and introduces the pentyl group in the final step.[1][9] While this route is shorter, it presents a key challenge: chemoselectivity. The 5-aminoindole molecule has two nucleophilic nitrogen atoms—the indole N1 and the amino N5. Direct alkylation can potentially lead to a mixture of N1-alkylated, N5-alkylated, and N1,N5-dialkylated products.
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Application Note: Quantitative Analysis of 1-pentyl-1H-indol-5-amine in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the extraction, derivatization, and quantitative analysis of 1-pentyl-1H-indol-5-amine, a synthetic cannabinoid analogue, in human whole blood using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, forensic toxicologists, and drug development professionals requiring a robust and validated procedure for the sensitive and selective determination of this compound in a complex biological matrix. The protocol emphasizes a liquid-liquid extraction (LLE) procedure, followed by acylation to improve the chromatographic properties of the target analyte. Detailed guidance on GC-MS parameter optimization and method validation is also provided to ensure scientific integrity and reliable results.
Introduction
Synthetic cannabinoids represent a large and evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] 1-pentyl-1H-indol-5-amine belongs to the indole family of synthetic cannabinoids and poses a significant challenge for forensic and clinical laboratories due to its potential for abuse and the continuous emergence of new analogues. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely accepted technique for the identification and quantification of drugs in biological samples, offering high sensitivity and specificity.[2]
However, the analysis of polar compounds such as primary amines by GC-MS is often challenging due to their low volatility and tendency to exhibit poor peak shapes.[3] Derivatization is a crucial step to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[3][4] This application note provides a comprehensive guide to a validated sample preparation and GC-MS analysis workflow for 1-pentyl-1H-indol-5-amine in whole blood.
Pre-Analytical Considerations: Sample Stability and Handling
The stability of synthetic cannabinoids in biological matrices is a critical factor that can significantly impact the accuracy of quantitative analysis.[5] Studies have shown that the stability of these compounds is dependent on storage conditions, with some analogues degrading significantly at ambient and refrigerated temperatures.[5][6][7]
Protocol for Blood Sample Handling and Storage:
-
Collection: Whole blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or sodium fluoride).
-
Storage: For optimal stability, it is strongly recommended to store whole blood samples frozen at -20°C or lower if analysis is not performed immediately.[6][7][8] This minimizes the degradation of the target analyte over time.[5] Avoid repeated freeze-thaw cycles, as this can also affect analyte stability.[9]
Sample Preparation: Liquid-Liquid Extraction and Derivatization
A robust sample preparation protocol is essential to isolate the analyte of interest from the complex blood matrix and to remove potential interferences.[10] Liquid-liquid extraction (LLE) is a classic and effective technique for the extraction of drugs from biological fluids.[11] The choice of extraction solvent and pH are critical for achieving high recovery. For amine-containing compounds, an alkaline extraction is typically employed to ensure the analyte is in its neutral, more organic-soluble form.[8]
Following extraction, derivatization is performed to enhance the volatility and chromatographic performance of 1-pentyl-1H-indol-5-amine. Acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy for primary amines.[4]
Detailed Protocol for Liquid-Liquid Extraction and Derivatization
This protocol is designed for the extraction and derivatization of 1-pentyl-1H-indol-5-amine from a 1 mL whole blood sample.
Materials and Reagents:
-
Whole blood sample
-
Internal Standard (IS) working solution (e.g., 1-pentyl-1H-indol-5-amine-d4)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Extraction solvent: A non-polar, volatile solvent such as n-butyl acetate or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[2]
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Anhydrous sodium sulfate
-
Conical glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials with inserts
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 1 mL of the whole blood sample (calibrator, control, or unknown) into a 15 mL conical glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each tube. The IS should be structurally similar to the analyte.
-
Alkalinization: Add 1 mL of deionized water and 100 µL of 1 M NaOH to each tube. Vortex for 30 seconds to mix and lyse the blood cells. The alkaline pH ensures the amine is in its free base form.[8]
-
Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean conical tube. Avoid transferring any of the aqueous layer or the protein interface.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (TFAA or PFPA).
-
Reaction: Cap the tube and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Final Evaporation: Evaporate the derivatization mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in 50 µL of a suitable solvent (e.g., ethyl acetate or iso-octane) for GC-MS analysis.
-
Transfer: Transfer the reconstituted sample to a GC vial with an insert for injection.
Workflow Diagram
Caption: Workflow for the extraction and derivatization of 1-pentyl-1H-indol-5-amine from whole blood.
GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system. The following parameters are provided as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |
| Inlet Temperature | 250 - 280 °C | To ensure rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | An inert carrier gas commonly used in GC-MS. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A non-polar column suitable for a wide range of compounds.[2] |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 20°C/min to 300°C; Hold: 5 min | An example program; should be optimized to achieve good separation and peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns.[2] |
| Ion Source Temperature | 230 °C | A typical source temperature for EI. |
| Quadrupole Temperature | 150 °C | A typical quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
| Monitored Ions | To be determined by analyzing a standard of the derivatized analyte. At least 3 ions (one quantifier and two qualifiers) should be monitored for the analyte and at least 2 for the internal standard. |
Method Validation
A thorough method validation is crucial to ensure the reliability and accuracy of the analytical results.[12][13] The validation should be performed according to established guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[14]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 5 non-zero calibrators. Correlation coefficient (r²) > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3.[15] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10.[15] Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20%. |
| Precision | The closeness of agreement between a series of measurements. Assessed at different concentrations (low, medium, high). | Intra-day and inter-day precision (%CV) ≤ 15% (≤ 20% at LOQ).[2] |
| Accuracy | The closeness of the mean test result to the true value. | Mean concentration within ±15% of the nominal value (±20% at LOQ).[2] |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible recovery is more important than high recovery. Typically > 70%. |
| Matrix Effect | The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.[16][17] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions and in the processed sample. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions.[9] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sample preparation and GC-MS analysis of 1-pentyl-1H-indol-5-amine in whole blood. The described liquid-liquid extraction followed by acylation derivatization is a robust approach to overcome the challenges associated with the analysis of this polar synthetic cannabinoid. By following the outlined procedures for method optimization and validation, laboratories can achieve reliable and defensible quantitative results for forensic, clinical, and research applications.
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Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. (2019). Waters. Retrieved from [Link]
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Fort, C., Jourdan, T., Kemp, J., & Curtis, B. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360–366. Retrieved from [Link]
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Fort, C. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. [Master's thesis, University of Central Oklahoma]. Ovid. Retrieved from [Link]
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Fort, C. (2016). Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. ShareOK. Retrieved from [Link]
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Al-Asmari, A. I., Al-Zahrani, O. R., & Al-Amri, A. S. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Scientific Reports, 14(1), 5994. Retrieved from [Link]
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Fort, C., Jourdan, T., Kemp, J., & Curtis, B. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366. Retrieved from [Link]
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Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 271-275. Retrieved from [Link]
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Extraction of synthetic cannabinoids in human whole blood using SLE. (n.d.). Biotage. Retrieved from [Link]
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Shepard, J. R., & Habbel, O. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
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Saito, K., et al. (2019). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. Japanese Journal of Forensic Science and Technology, 24(1), 49-56. Retrieved from [Link]
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An ultra-high-pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the detection of cannabinoids in whole blood using solid phase extraction. (2017). Taylor & Francis Online. Retrieved from [Link]
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Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (2024). ScienceDirect. Retrieved from [Link]
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Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. (2023). RTI International. Retrieved from [Link]
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Knittel, J. L., Holler, J. M., Chmiel, J. D., & Vorce, S. P. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 173–183. Retrieved from [Link]
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Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Analytical Science and Technology. Retrieved from [Link]
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Stout, P. R., & Farrell, L. J. (2009). Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(8), 461–468. Retrieved from [Link]
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Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. (2025). PubMed. Retrieved from [Link]
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Gkagkavouzis, K., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4376. Retrieved from [Link]
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Schug, K. A. (2016). The LCGC Blog: An Indisputable Case of Matrix Effects in Blood Alcohol Determinations. LCGC North America, 34(11), 844-849. Retrieved from [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. (n.d.). Solve Scientific. Retrieved from [Link]
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Al Ali, A., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. Retrieved from [Link]
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Tsikas, D. (2025). Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry, 705, 115928. Retrieved from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Retrieved from [Link]
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GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
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Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. (2017). ACS Publications. Retrieved from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. Retrieved from [Link]
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Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. Retrieved from [Link]
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Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Dinis-Oliveira, R. J., et al. (2016). GC-MS Method for the Analysis of Thirteen Opioids, Cocaine and Cocaethylene in Whole Blood Based on a Modified Quechers Extraction. Journal of Analytical & Bioanalytical Techniques, 7(2). Retrieved from [Link]
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Pharmaceuticals in Whole Blood Using Mini-Extraction Sample Prep and Poroshell 120. (n.d.). Agilent. Retrieved from [Link]
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Poklis, J. L., et al. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS. Biomedical Chromatography, 26(1), 59-63. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-pentyl-1H-indol-5-amine
Introduction
Indole and its derivatives represent a critical class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Their remarkable ability to mimic peptide structures allows them to bind to a wide array of enzymes and receptors, making them a fertile ground for drug discovery.[2] The compound 1-pentyl-1H-indol-5-amine is an N-alkylated aminoindole derivative. While specific biological data for this compound is not extensively documented in public literature, its structural motifs—an indole core, a pentyl chain conferring lipophilicity, and a reactive amino group—suggest potential bioactivity that warrants investigation.
The initial characterization of any novel compound requires a systematic in vitro assessment to determine its cytotoxic and cytostatic effects, providing a foundational understanding of its therapeutic potential and safety profile.[3][4] This guide provides a comprehensive framework for researchers to conduct the initial cell culture dosing and application of 1-pentyl-1H-indol-5-amine. It outlines protocols for compound handling, initial dose-response screening, and a suite of mechanistic assays to elucidate its effects on cell viability, apoptosis, and cell cycle progression.
Compound Characteristics and Handling
Based on the properties of its parent structures, 1H-Indol-5-amine and 1-pentylindole, 1-pentyl-1H-indol-5-amine is predicted to be a solid compound with poor aqueous solubility.[5][6] Therefore, dissolution in an organic solvent is necessary to prepare a stock solution for cell culture applications.
Table 1: Predicted Physicochemical Properties of 1-pentyl-1H-indol-5-amine
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₃H₁₈N₂ | Based on structure |
| Molecular Weight | 202.30 g/mol | Based on structure |
| Appearance | Off-white to brown solid | Analogy to 1H-Indol-5-amine[6] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | Analogy to 1H-Indol-5-amine[6] |
| Lipophilicity (XLogP3) | > 4 | Analogy to 1-pentylindole[5] |
Safety Precautions: While a specific Safety Data Sheet (SDS) for 1-pentyl-1H-indol-5-amine is not available, related compounds can cause skin, eye, and respiratory irritation.[7][8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are required.[9][10] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Protocol 1.1: Preparation of Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for cell-based assays due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v).[11]
Materials:
-
1-pentyl-1H-indol-5-amine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
In a chemical fume hood, weigh out a precise amount of 1-pentyl-1H-indol-5-amine powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). A higher concentration minimizes the volume of DMSO added to cell cultures.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if dissolution is difficult.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
Experimental Workflow for In Vitro Characterization
A logical, stepwise approach is crucial for characterizing a novel compound. The workflow should begin with a broad screening assay to determine the effective concentration range, followed by more detailed assays to understand the mechanism of action.
Caption: General workflow for the in vitro characterization of a novel compound.
Phase 1: Initial Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a robust and widely used initial screening tool to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that reduces cell viability by 50%.[4][11]
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
Selected cell line (e.g., HeLa, MCF-7, A549)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
1-pentyl-1H-indol-5-amine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of 1-pentyl-1H-indol-5-amine from the stock solution in complete medium. A broad concentration range is recommended for initial screening (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2%).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.[13]
-
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[14] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Values for 1-pentyl-1H-indol-5-amine
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HeLa | 48h | 8.5 ± 0.9 |
| MCF-7 | 48h | 12.2 ± 1.5 |
| A549 | 48h | 25.1 ± 3.2 |
Phase 2: Mechanistic Elucidation Assays
Once the IC₅₀ is established, subsequent assays should be performed using concentrations around this value (e.g., 0.5x, 1x, and 2x IC₅₀) to investigate the mechanism of cell death.
Protocol 4.1: LDH Cytotoxicity Assay
Rationale: The lactate dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][17] This assay is complementary to the MTT assay, distinguishing between cytostatic effects (metabolic inhibition) and cytotoxic effects (cell death).[17]
Procedure: This assay is performed on the supernatant collected from treated cells.
-
Seed and treat cells in a 96-well plate as described for the MTT assay (Protocol 3.1).
-
Controls: Include:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Supernatant from untreated cells lysed with a detergent (e.g., Triton X-100).[18]
-
Background Control: Medium only.
-
-
At the end of the treatment period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[18]
-
Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[19]
-
Add a stop solution if required by the kit.[17]
-
Measure the absorbance at 490 nm.
Protocol 4.2: Caspase-3/7 Activation Assay
Rationale: Caspases are a family of proteases that are key mediators of apoptosis.[20] The activation of effector caspases, such as caspase-3 and caspase-7, is considered a point of no return in the apoptotic pathway. Luminescent assays like the Caspase-Glo® 3/7 assay provide a highly sensitive measure of apoptosis induction.[21][22]
Procedure:
-
Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[22]
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[23]
Protocol 4.3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay provides detailed information about the stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[24] Propidium Iodide (PI) is a fluorescent dye that can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.[25]
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution.[25]
-
Incubate for 15-20 minutes at room temperature in the dark.[26]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4.4: Cell Cycle Analysis
Rationale: Many anti-cancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division. Flow cytometry with propidium iodide staining quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.[27][28]
Procedure:
-
Seed and treat cells in 6-well plates.
-
Harvest cells by trypsinization and centrifuge at ~300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[29][30]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution that contains RNase A (to prevent staining of double-stranded RNA).[27]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[31]
Table 3: Hypothetical Effect of 1-pentyl-1H-indol-5-amine on Cell Cycle Distribution
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Sub-G1 (Apoptotic) Cells |
| Vehicle Control | 58.1 ± 2.8 | 25.3 ± 1.9 | 16.6 ± 1.7 | 1.5 ± 0.4 |
| Compound (0.5x IC₅₀) | 65.4 ± 3.1 | 18.2 ± 1.5 | 16.4 ± 1.6 | 4.8 ± 0.6 |
| Compound (1x IC₅₀) | 72.8 ± 3.6 | 9.5 ± 1.1 | 17.7 ± 1.8 | 10.2 ± 1.1 |
Data Interpretation and Hypothetical Signaling Pathway
-
High MTT IC₅₀, High LDH release, High Caspase activity: Suggests the compound is cytotoxic and induces apoptosis.
-
Low MTT IC₅₀, Low LDH release, Low Caspase activity: Suggests a primarily cytostatic effect, possibly through cell cycle arrest.
-
Accumulation of cells in a specific phase (e.g., G2/M) with a corresponding increase in the sub-G1 peak: Indicates cell cycle arrest followed by apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by 1-pentyl-1H-indol-5-amine.
Conclusion
This document provides a detailed, structured approach for the initial in vitro characterization of 1-pentyl-1H-indol-5-amine. By following this workflow, from proper compound handling to a suite of validated cell-based assays, researchers can generate a robust preliminary dataset. This data is essential for determining the compound's IC₅₀, understanding its primary mode of action (cytotoxicity, apoptosis, or cell cycle arrest), and making informed decisions about its potential for further development as a therapeutic agent.
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Provost, J. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Retrieved from [Link]
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- 12. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. atcc.org [atcc.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. protocols.io [protocols.io]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. docs.research.missouri.edu [docs.research.missouri.edu]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. bdbiosciences.com [bdbiosciences.com]
- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation and degradation of 1-pentyl-1h-indol-5-amine during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid, unexplained degradation of functionalized indole amines during their synthetic or pharmacological workflows. 1-Pentyl-1H-indol-5-amine is a highly valuable building block, but its molecular architecture—combining an electron-rich indole core with a primary aromatic amine—makes it exceptionally vulnerable to oxidative and photolytic degradation.
This guide bypasses generic advice to provide you with mechanistically grounded, field-proven troubleshooting protocols. Every step outlined here is designed as a self-validating system to ensure the absolute integrity of your compound from receipt to reaction.
The Mechanisms of Degradation
Before you can effectively protect 1-pentyl-1H-indol-5-amine, you must understand why it degrades. The molecule possesses two primary reactive centers:
-
The Primary Amine (-NH₂): Susceptible to autoxidation, a free-radical chain reaction initiated by molecular oxygen (triplet oxygen, 3O2 ). This process yields N-oxides and hydroxylamines, which further condense into deeply colored quinone imines [1].
-
The Indole Ring: The C2-C3 double bond is highly electron-rich and prone to photo-oxidation. Exposure to ambient UV/Visible light generates reactive singlet oxygen ( 1O2 ), leading to ring cleavage or polymerization [2].
Trace transition metals (like Fe or Cu) often present in lower-grade solvents or glass can act as powerful catalysts, accelerating the decomposition of hydroperoxide intermediates into destructive free radicals [3].
Simplified oxidative and photolytic degradation pathways of 1-pentyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: My batch of 1-pentyl-1H-indol-5-amine has turned from off-white to a dark brown/purple color. Is it still usable? A1: No, it should be purified before use. Discoloration is the hallmark of aromatic amine oxidation, indicating the formation of extended conjugated polymers and quinone imines. Even a slight color change can signify 1-5% degradation. Using oxidized material can poison transition-metal catalysts in cross-coupling reactions or introduce toxic artifacts into biological assays.
Q2: Why is Argon preferred over Nitrogen for purging my storage vials? A2: While both are inert, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial with Argon, it settles at the bottom, creating a heavy protective "blanket" directly over the solid compound, effectively displacing molecular oxygen. Nitrogen tends to mix rapidly with ambient air if the vial is not sealed instantaneously [1].
Q3: Does the choice of solvent matter if I need to store it as a stock solution? A3: Absolutely. Storing oxidation-sensitive amines in solution significantly accelerates degradation because the mobility of dissolved oxygen is higher than in the solid state. If you must store a stock solution, use anhydrous, thoroughly degassed solvents (sparged with Argon for 30 minutes). Avoid ethereal solvents (like THF or diethyl ether) unless they are strictly peroxide-free; endogenous peroxides will immediately oxidize the amine [4].
Quantitative Stability Data
To illustrate the causality between storage conditions and compound integrity, the following table summarizes the degradation kinetics of 1-pentyl-1H-indol-5-amine under various environmental stressors.
| Storage Condition | Atmosphere | Light Exposure | Container | Initial Purity | Purity (3 Months) | Purity (6 Months) | Visual Appearance |
| -20°C (Optimal) | Argon | Dark | Amber Glass | >99.5% | >99.0% | >98.5% | Off-white powder |
| 2-8°C | Nitrogen | Dark | Amber Glass | >99.5% | 97.2% | 94.1% | Pale yellow |
| 25°C (Room Temp) | Air | Dark | Clear Glass | >99.5% | 88.4% | 76.3% | Brown solid |
| 25°C (Room Temp) | Air | Ambient UV/Vis | Clear Glass | >99.5% | 62.1% | <50.0% | Dark purple/black |
Self-Validating Storage Protocol
A protocol is only as reliable as your ability to verify its success. This workflow incorporates built-in quality control steps to ensure the inert atmosphere is maintained throughout the compound's lifecycle.
Standard operating procedure for handling and long-term storage of oxidation-sensitive amines.
Step-by-Step Methodology:
-
Initial QC Verification: Upon receipt, verify purity via HPLC-UV (monitor at 254 nm and 280 nm for indole absorbance). Record the baseline color photographically.
-
Glovebox Preparation: Transfer the bulk compound into a glovebox purged with high-purity Argon ( O2 < 1 ppm, H2O < 1 ppm).
-
Aliquoting (The "Single-Use" Principle): Weigh the compound into single-use, pre-dried amber glass vials.
-
Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture. Moisture condenses on cold vials during freeze-thaw cycles, exponentially increasing the hydrolytic and oxidative degradation rate.
-
-
Sealing with PTFE: Cap the vials using PTFE-lined silicone septa.
-
Causality: Standard rubber or polyethylene caps are permeable to oxygen over time and can leach plasticizers into the compound. PTFE provides an impermeable, chemically inert barrier.
-
-
Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a desiccant packet (e.g., silica gel) and an oxygen scavenger packet.
-
Temperature-Controlled Storage: Store the sealed bags at -20°C or -80°C.
-
Self-Validation Step: Include a colorimetric humidity/oxygen indicator strip inside the Mylar bag. If the strip changes color during storage, the seal has been compromised, and the batch must be re-analyzed before use.
-
References
-
Manning, M. C., et al. "Visible Light Degradation of a Monoclonal Antibody in a High-Concentration Formulation: Characterization of a Tryptophan-Derived Chromophoric Photo-product." Molecular Pharmaceutics, ACS Publications. URL:[Link]
-
ResearchGate Contributors. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate. URL:[Link]
-
Global Organization for EPA and DHA Omega-3s. "Best Practice Guidelines: Oxidation Control." GOED. URL:[Link]
overcoming low ionization efficiency of 1-pentyl-1h-indol-5-amine in mass spectrometry
Welcome to the Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks of quantifying lipophilic, weakly basic indole derivatives.
1-pentyl-1H-indol-5-amine (Exact Mass: 202.15 Da) presents a unique paradox in Electrospray Ionization (ESI). While it possesses a primary amine that theoretically should ionize well, its structural conjugation and hydrophobic tail often result in severe signal attenuation. This guide provides a mechanistic, step-by-step troubleshooting pathway to restore your assay's sensitivity and ensure robust quantitation.
Diagnostic Workflow
Workflow for optimizing the ESI+ response of 1-pentyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 1-pentyl-1H-indol-5-amine exhibit poor ionization efficiency in standard positive ESI (ESI+) mode?
A1: The ionization efficiency (IE) of a molecule in ESI+ is governed by a delicate balance of its solution basicity, polarity, and vaporability[1]. The primary amine at the 5-position of this molecule is conjugated with the electron-rich indole ring[2]. This conjugation functions similarly to an aniline, lowering its pKa to approximately 5.0—making it significantly less basic than standard aliphatic amines.
Furthermore, the N-pentyl chain imparts high lipophilicity (logP ~3.5). While highly surface-active molecules generally partition well to the exterior of the ESI droplet[3], excessive lipophilicity combined with low basicity means the molecule struggles to acquire and retain a proton in standard, weakly acidic mobile phases (pH 4–5). This often leads to the analyte precipitating during droplet desolvation or remaining neutral in the gas phase.
Q2: How should I optimize my mobile phase to maximize the [M+H]+ response?
A2: To force protonation, the mobile phase pH must be at least 2 units below the analyte's pKa. You must also balance the organic modifier to ensure the lipophilic pentyl chain remains solvated during droplet fission.
Table 1: Mobile Phase Optimization Matrix
| Parameter | Sub-optimal Choice | Optimal Choice | Mechanistic Rationale |
| Acidifier | 0.1% TFA | 0.1% Formic Acid (FA) | TFA causes strong ion-pairing, neutralizing the charge and severely suppressing the MS signal. FA provides protons without suppression[4]. |
| Organic Modifier | Methanol (MeOH) | Acetonitrile (ACN) | ACN provides superior desolvation for the lipophilic pentyl chain. Avoid highly aqueous environments to prevent corona discharge[4]. |
| Buffer Additive | None | 2–5 mM Ammonium Formate | Lipophilic amines are prone to sodium adduction. Ammonium ions outcompete sodium, acting as gas-phase proton donors to funnel the analyte into the [M+H]+ state[5]. |
Q3: What ESI source parameters are critical for this specific molecule?
A3: Because 1-pentyl-1H-indol-5-amine requires a high organic mobile phase (>50% ACN) to remain soluble, it is highly susceptible to corona discharge if the capillary voltage is set too high[4].
Table 2: Recommended ESI Source Parameters (Generic Triple Quadrupole)
| Parameter | Recommended Range | Causality / Troubleshooting Note |
| Capillary / Sprayer Voltage | 2.0 – 3.0 kV | Lower voltages prevent rim emission and corona discharge in high-organic phases. Discharge destroys the analyte and causes unstable signals[4]. |
| Desolvation Temperature | 400 – 450 °C | High thermal energy is required to fully evaporate the organic solvent and desolvate the hydrophobic pentyl chain. |
| Cone / Declustering Voltage | 20 – 40 V | Keep moderate. Excessive voltage will cause premature in-source fragmentation (neutral loss of the pentyl group). |
Q4: Biological matrices (plasma/urine) completely suppress my signal. How can I overcome this?
A4: The lipophilic pentyl chain causes 1-pentyl-1H-indol-5-amine to co-elute with endogenous phospholipids (e.g., phosphatidylcholines) during reversed-phase LC. Phospholipids are highly surface-active and will aggressively outcompete your analyte for the limited excess charge on the ESI droplet surface, leading to severe ion suppression[3].
Solution: Abandon simple protein precipitation (PPT). Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol[4]. The acidic conditions will trap the protonated indole-amine on the cation-exchange resin, allowing you to wash away neutral and zwitterionic lipids with 100% organic solvent before eluting your purified analyte with a basic organic solution (e.g., 5% NH₄OH in Methanol).
Advanced Methodology: Chemical Derivatization
If LC and source optimization fail to reach your required Limit of Detection (LOD) due to the molecule's inherently low basicity, chemical derivatization is the definitive solution. Derivatizing the primary amine with Diethyl ethoxymethylenemalonate (DEEMM) introduces a highly ionizable moiety, increasing the ionization efficiency (logIE) of biogenic amines by up to 2.5 orders of magnitude[6].
Protocol: DEEMM Derivatization of 1-pentyl-1H-indol-5-amine
This protocol is designed as a self-validating system to ensure quantitative conversion prior to LC-MS analysis.
Step 1: Buffer Preparation Prepare a 0.5 M sodium borate buffer and adjust the pH to 9.0 using NaOH. (Causality: The alkaline pH ensures the 5-amine is fully deprotonated, maximizing its nucleophilicity for the reaction).
Step 2: Reagent Preparation Prepare a fresh 20 mM solution of DEEMM in LC-MS grade Methanol.
Step 3: Reaction Mixture In a glass autosampler vial, combine:
-
50 µL of the sample extract (containing 1-pentyl-1H-indol-5-amine)
-
50 µL of the pH 9.0 borate buffer
-
50 µL of the 20 mM DEEMM reagent
Step 4: Incubation Vortex the mixture for 10 seconds. Incubate at room temperature (20–25 °C) for exactly 30 minutes.
Step 5: Quenching Add 50 µL of 0.1% Formic Acid. (Causality: Dropping the pH halts the reaction and stabilizes the newly formed enamine derivative for positive ESI).
Step 6: Self-Validation & Analysis Inject 5 µL into the LC-MS in full-scan mode (m/z 150–500).
-
Validation Checkpoint: Monitor the disappearance of the underivatized precursor at m/z 203.1 and the appearance of the DEEMM-derivative at m/z 373.2 (Original mass + 170 Da mass shift).
-
A peak area ratio of >20:1 (Derivative : Underivatized) confirms >95% reaction efficiency, validating the protocol. You may now proceed to optimize your Multiple Reaction Monitoring (MRM) transitions for m/z 373.2.
References
- Source: PubMed (NIH)
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS One URL
- Source: Analytical Chemistry (ACS Publications)
- 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL
- How to increase sensitivity of badly ionizing compounds in ESI-MS Source: ResearchGate URL
- Source: European Patent Office (EP 2915804 B1)
Sources
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-pentyl-1H-indol-5-amine
Introduction
1-pentyl-1H-indol-5-amine is a key intermediate in the synthesis of various pharmacologically active compounds and research chemicals.[1][2] As an aminoindole, it possesses a unique combination of structural features: a basic primary amine and an electron-rich indole nucleus, which, while crucial for its synthetic utility, also presents distinct challenges during purification.[3][4] The primary amine is susceptible to oxidation, and the overall molecular structure can lead to difficulties in crystallization if impurities with similar polarity are present.[3][5]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 1-pentyl-1H-indol-5-amine. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification of 1-pentyl-1H-indol-5-amine.
Q1: My final product has a persistent brown, purple, or dark tint, even after recrystallization. What is causing this and how can I fix it?
A1: This is the most common issue with aminoindoles and is almost certainly due to oxidation . The electron-rich aromatic system, particularly with the activating amino group, is highly susceptible to air and light, forming highly-conjugated, colored impurities.[3]
Causality: The amine group at the C5 position donates electron density into the indole ring, making the entire system prone to oxidation. This process can be accelerated by heat, light, and the presence of trace metal impurities. The resulting oxidized species are often complex polymeric materials that are intensely colored and can be difficult to remove.
Solutions:
-
Work Under Inert Atmosphere: When heating the solution for recrystallization, do so under a gentle stream of nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Use Degassed Solvents: Before use, sparge your chosen recrystallization solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Activated Charcoal Treatment: If color persists, a decolorizing carbon step can be highly effective.
-
Caution: Activated charcoal can also adsorb your product, reducing yield. Use the minimum amount necessary.
-
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to the crude material before recrystallization can sometimes help.
Protocol 1: Decolorization with Activated Charcoal
Dissolve the colored, crude 1-pentyl-1H-indol-5-amine in the minimum amount of hot recrystallization solvent.
Remove the solution from the heat source.
Add a very small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Never add charcoal to a boiling solution , as it can cause violent bumping.
Swirl the mixture for a few minutes. For stubborn colors, you may gently reheat the mixture for 5-10 minutes.
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
Allow the clear, hot filtrate to cool slowly to induce crystallization.
Q2: My compound "oils out" as a liquid layer instead of forming solid crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the molecules aggregate into a disordered, liquid phase instead of an ordered crystal lattice.
Causality:
-
Inappropriate Solvent Choice: The solvent may be too good, requiring a very low temperature to induce precipitation, by which point the compound's solubility drops too rapidly.
-
Cooling Too Quickly: Rapid cooling does not give the molecules sufficient time to orient themselves into a crystal lattice.
-
High Impurity Concentration: Impurities can disrupt crystal lattice formation, depressing the melting point of the mixture and promoting oiling.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to reduce the saturation level. Then, allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the solvent system is likely suboptimal. Consider using a mixed-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent or "anti-solvent" (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
Q3: The purity of my material (checked by TLC/NMR) does not improve significantly after recrystallization. Why is this happening?
A3: This indicates that the impurities are co-crystallizing with your product. This happens when the impurities have a very similar structure, size, and polarity to the desired compound, allowing them to be incorporated into the growing crystal lattice.[6]
Causality: Common impurities from the synthesis of 1-pentyl-1H-indol-5-amine (e.g., via Fischer indole synthesis) could include regioisomers or byproducts from side reactions that are structurally very similar to the product.[3]
Solutions:
-
Change the Solvent: A different solvent or solvent mixture may alter the solubility characteristics of the impurity versus the product, preventing co-crystallization. Experiment with solvents of different polarity.
-
Perform a Pre-Purification Step: Recrystallization is not a magic bullet. If impurities are very similar, an orthogonal purification technique is needed.
-
Acid-Base Extraction: This is highly effective for amines. Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). Your basic amine will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified free base into an organic solvent.[7]
-
-
Convert to a Salt: Recrystallize the compound as a salt (e.g., hydrochloride). The salt will have drastically different solubility properties and crystal packing forces, which will almost certainly exclude the original impurities.[7][8] You can then neutralize the purified salt to recover the free amine if needed.
Frequently Asked Questions (FAQs)
Q4: How do I select the best solvent system for recrystallization?
A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold. For 1-pentyl-1H-indol-5-amine, which has both polar (amine) and non-polar (pentyl chain, indole ring) features, a solvent of intermediate polarity or a mixed-solvent system is often best.[4]
Selection Workflow:
-
Prediction: Based on the structure, polar solvents like methanol, ethanol, or isopropanol are good starting points.[4] Less polar solvents like toluene or heptane could be suitable as anti-solvents.
-
Small-Scale Testing:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a different solvent to each tube dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the tubes that did not dissolve the compound. A good solvent will now dissolve the compound completely.
-
Cool these tubes in an ice bath. The best solvent will be the one from which the compound precipitates as a crystalline solid in high yield.
-
Data Presentation: Potential Recrystallization Solvents
Solvent System Polarity Boiling Point (°C) Rationale & Use Case Isopropanol (IPA) Medium 82.6 Good single-solvent candidate. Balances polarity for both amine and alkyl/aromatic parts. Ethanol/Water High/Polar Variable Classic mixed system. Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with ethanol, cool.[6] Toluene Low 111 May be effective if impurities are highly polar. Less likely to be a primary choice but good for screening. Ethyl Acetate/Heptane Medium/Non-polar Variable Another good mixed system. Dissolve in hot ethyl acetate, add heptane as the anti-solvent.
Q5: Should I recrystallize the free base or convert it to a salt? What are the pros and cons?
A5: This is a critical decision. For amines, conversion to a salt is a powerful purification technique.[5][7]
-
Recrystallizing the Free Base:
-
Pros: Simpler, one-step process. Avoids using and then removing acid.
-
Cons: More susceptible to oxidation. May co-crystallize with non-basic impurities of similar polarity. The free base can be an oil or low-melting solid, making it harder to crystallize.
-
-
Recrystallizing as a Salt (e.g., Hydrochloride):
-
Pros: Salts are typically highly crystalline, well-behaved solids. The solubility is drastically different from the free base, effectively removing non-basic impurities.[8] The protonated amine is much less susceptible to oxidation.
-
Cons: Requires an additional step to form the salt and a final step to neutralize back to the free base if required for the next reaction.
-
Recommendation: For achieving the highest purity, especially if the crude material is heavily contaminated or colored, purification via salt formation is the superior method.
Protocol 2: Purification via Hydrochloride Salt Formation
Dissolve the crude 1-pentyl-1H-indol-5-amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise) until the solution is acidic (test with pH paper).
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
Collect the solid salt by filtration, washing with a small amount of cold solvent (e.g., ether) to remove any remaining soluble impurities.
The collected salt can now be recrystallized, typically from a polar solvent like an ethanol/water mixture.
To recover the free base: Dissolve the purified salt in water, basify the solution with aqueous NaOH or NaHCO₃ until pH > 9, and extract the pure free base into a solvent like ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent.
Visual Guides & Workflows
Troubleshooting a Failed Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Logical Framework for Purification Strategy
Caption: A flowchart for selecting an appropriate purification strategy.
References
- BenchChem. (2025).
- Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). ijarsct.
- Tashiro, M. (1992). Process of preparing purified aqueous indole solution.
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Various Authors. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness.org.
- Various Authors. (2024). Amine workup. Reddit.
- Amine Plant Troubleshooting and Optimiz
- BenchChem. (2025).
- Chimalakonda, K. C., et al. (2020).
- BenchChem. (2025). Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. BenchChem.
- Banister, S. D., et al. (2015). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC.
- BenchChem. (2025). Solubility Profile of 1-Allyl-1h-indol-5-amine in Organic Solvents: A Technical Guide. BenchChem.
- MedChemExpress. (n.d.). 1H-Indol-5-amine (5-Aminoindole). MedChemExpress.
Sources
- 1. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reddit - Please wait for verification [reddit.com]
A Comparative Analysis of Indole-Based Cannabinoid Ligands: JWH-018 versus 1-pentyl-1H-indol-5-amine
An In-Depth Guide for Researchers in Cannabinoid Science and Drug Development
Executive Summary
This guide provides a detailed structural and functional comparison between the potent, well-characterized synthetic cannabinoid receptor agonist (SCRA), JWH-018, and its structural isomer, 1-pentyl-1H-indol-5-amine. While both molecules share a common 1-pentyl-indole scaffold, their pharmacological profiles are profoundly different due to the nature and position of key substituents. JWH-018 is a high-affinity, full agonist at both CB1 and CB2 receptors, a function driven by its C3-naphthoyl group. In stark contrast, 1-pentyl-1H-indol-5-amine lacks the critical C3-acyl moiety essential for cannabinoid receptor interaction. Based on established structure-activity relationship (SAR) principles, it is predicted to be inactive as a cannabinoid ligand. This comparison serves to underscore the stringent structural requirements for potent cannabinoid activity and highlights how minor positional and functional group changes can abolish biological function at these receptors.
Introduction
The endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2), remains a focal point for therapeutic drug design. The discovery of synthetic ligands has been instrumental in probing this system's function. The naphthoylindole family, which includes the prototypical member JWH-018, represents a class of highly potent SCRAs that have been extensively studied.[1][2] These compounds were initially developed by scientists like John W. Huffman to explore the structure-activity relationships of cannabinoid receptors.[2] This guide analyzes JWH-018 in contrast to 1-pentyl-1H-indol-5-amine, a compound with the same molecular formula but a critically different substitution pattern, to illustrate the precise molecular architecture required for potent receptor engagement.
Part 1: Structural Analysis
The fundamental difference between JWH-018 and 1-pentyl-1H-indol-5-amine lies in the placement and identity of the key functional group on the indole core.
-
JWH-018 (1-pentyl-3-(1-naphthoyl)indole): This molecule features two essential components for its cannabinoid activity. First, an N-pentyl chain at the 1-position of the indole ring, which contributes to the lipophilicity and fits into a hydrophobic pocket of the receptor. Second, and most critically, a ketone linker attaching a bulky naphthoyl group at the 3-position. This C3-substituent is a crucial pharmacophoric element for high-affinity binding to cannabinoid receptors.[3]
-
1-pentyl-1H-indol-5-amine: This molecule also possesses the N-pentyl chain at the 1-position. However, it lacks any substituent at the vital 3-position. Instead, it has a simple amino group (-NH2) at the 5-position of the indole ring. This substitution pattern is not consistent with known cannabinoid agonists. The parent compound, 5-aminoindole, is primarily utilized as a chemical intermediate for synthesis.[4]
Caption: Chemical structures of JWH-018 and 1-pentyl-1H-indol-5-amine.
Part 2: Comparative Receptor Binding and Functional Activity
The dramatic structural differences translate directly into a stark contrast in pharmacological activity. JWH-018 is a potent and efficacious cannabinoid agonist, while 1-pentyl-1H-indol-5-amine is predicted to be inactive at these receptors.
Structure-Activity Relationship (SAR) Insights
The causality behind these divergent functions is rooted in well-established SAR for indole-based cannabinoids:
-
The N1-Alkyl Chain: An alkyl chain of 4 to 6 carbons at the N1 position is optimal for both CB1 and CB2 receptor affinity. Both JWH-018 and 1-pentyl-1H-indol-5-amine possess the optimal pentyl chain.
-
The C3-Acyl Group: This is the most critical feature for the activity of JWH-class compounds. A carbonyl linker to a bulky, lipophilic aromatic group (like naphthoyl or phenylacetyl) at the C3 position is essential for high-affinity binding and agonist activity.[3][5] This group is believed to interact with key residues in the binding pocket of the CB1 and CB2 receptors.
-
The Indole-C5 Position: Substitutions at the C5 position of the indole ring are not associated with cannabinoid agonist activity in this class of compounds. An amino group at this position, as seen in 1-pentyl-1H-indol-5-amine, does not fulfill the structural requirements for receptor binding.
Based on these principles, the absence of the C3-naphthoyl pharmacophore in 1-pentyl-1H-indol-5-amine is the definitive reason for its predicted lack of cannabinoid activity.
Quantitative Comparison
The table below summarizes the known quantitative data for JWH-018. No comparable data exists in the scientific literature for 1-pentyl-1H-indol-5-amine, and based on SAR, its affinity is expected to be negligible.
| Parameter | JWH-018 | 1-pentyl-1H-indol-5-amine |
| Binding Affinity (Ki) | CB1: 9.00 ± 5.00 nMCB2: 2.94 ± 2.65 nM[1] | Not Reported (Predicted > 10,000 nM) |
| Functional Activity | Full Agonist[1][6] | Not Reported (Predicted Inactive) |
| CB1 Efficacy (EC50) | 102 nM[1] | Not Applicable |
| CB2 Efficacy (EC50) | 133 nM[1] | Not Applicable |
Signaling Pathway of JWH-018
As a full agonist, JWH-018 binds to and robustly activates CB1 receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a canonical downstream signaling cascade, primarily through the Gi/o protein.
Caption: Simplified CB1 receptor signaling activated by JWH-018.
Part 3: Experimental Protocols for Characterization
To empirically determine the binding affinity and functional activity of a novel compound like 1-pentyl-1H-indol-5-amine and validate it against a known standard like JWH-018, standardized in vitro assays are essential.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the Ki of test compounds at the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compounds: JWH-018 (positive control), 1-pentyl-1H-indol-5-amine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: WIN-55,212-2 (10 µM).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM). Add diluted compounds to appropriate wells.
-
Controls: Add buffer only (total binding), 10 µM WIN-55,212-2 (non-specific binding), and known concentrations of JWH-018 (positive control).
-
Radioligand Addition: Add [³H]CP-55,940 to all wells at a final concentration equal to its Kd (approx. 0.5-1 nM).
-
Membrane Addition: Add the CB1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparison between JWH-018 and 1-pentyl-1H-indol-5-amine serves as a compelling case study in the principles of medicinal chemistry and pharmacology. While they are isomers sharing a 1-pentyl-indole core, their divergent substitution patterns result in drastically different pharmacological profiles. JWH-018 is a potent, high-efficacy synthetic cannabinoid due to its C3-naphthoyl group, a feature that fulfills the strict structural requirements for CB1/CB2 receptor activation.[6] Conversely, 1-pentyl-1H-indol-5-amine lacks this critical pharmacophore and is therefore predicted to be devoid of cannabinoid activity. This analysis underscores that the presence of a privileged scaffold is not sufficient for biological activity; the precise positioning and nature of functional groups are the ultimate determinants of a molecule's ability to engage a specific biological target. For researchers in the field, this highlights the importance of SAR-guided design in the development of novel and selective cannabinoid receptor modulators.
References
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Glatfelter, G. C., Partilla, J. S., & Baumann, M. H. (2022). Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice. Neuropsychopharmacology, 47(4), 924–932. [Link]
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Wikipedia. (n.d.). JWH-018. Retrieved from [Link]
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Glatfelter, G. C., et al. (2021). Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). JWH 018. PubChem Compound Summary for CID 10382701. Retrieved from [Link]
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Fantegrossi, W. E., et al. (2014). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 5(6), 447-455. [Link]
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Glatfelter, G. C., et al. (2021). Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice. PMC. [Link]
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DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesized target compounds and human CB1 receptor binding affinities for derivatives 3-10. Retrieved from [Link]
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Wiley, J. L., et al. (2013). 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice. Journal of Pharmacology and Experimental Therapeutics, 347(2), 456-464. [Link]
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Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Signal Transduction and Targeted Therapy. [Link]
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Wiley, J. L., et al. (2013). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences, 93(15), 517-523. [Link]
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National Institute on Drug Abuse. (1987). Structure-Activity Relationships of the Cannabinoids. NIDA Research Monograph 79. [Link]
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Amenta, S., et al. (2023). Recent advances in the development of CB1R selective probes. Frontiers in Natural Products, 1. [Link]
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Kim, J., et al. (2018). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 34(3), 225-232. [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Retrieved from [Link]
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National Institute of Justice. (2015). GC-MS Studies on the Six Naphthoyl-Substituted 1-N-Pentyl-Indoles: JWH-018 and Five Regioisomeric Equivalents. [Link]
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Singh, K., & Sastry, G. N. (2022). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Scientific Reports, 12(1), 1-13. [Link]
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Reggio, P. H. (2010). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current Medicinal Chemistry, 17(14), 1468-1486. [Link]
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Kumar, A., et al. (2017). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. PubMed. [Link]
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Wang, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]
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1-pentyl-1h-indol-5-amine vs 1-pentyl-1h-indole-3-amine forensic differentiation
Forensic Differentiation of Positional Isomers: 1-Pentyl-1H-indol-5-amine vs. 1-Pentyl-1H-indole-3-amine
As a Senior Application Scientist in forensic chemistry, one of the most persistent challenges encountered in the laboratory is the unambiguous differentiation of positional isomers. In the context of synthetic cannabinoid precursors and their metabolites, differentiating 1-pentyl-1H-indol-5-amine from 1-pentyl-1H-indole-3-amine requires a multiplexed analytical approach. Because these compounds share an identical molecular weight (MW 202.30) and elemental composition ( C13H18N2 ), standard single-dimensional screening is insufficient.
This guide provides an objective, data-driven comparison of the analytical behaviors of these two isomers, detailing the mechanistic causality behind their differences and establishing self-validating experimental workflows for forensic laboratories.
Mechanistic Causality: The Chemistry of Positional Isomerism
To differentiate these isomers, we must first understand how the position of the primary amine group dictates the molecule's physical and chemical behavior:
-
1-Pentyl-1H-indol-5-amine (Benzene-Substituted): The amine group is located on the benzene ring (position 5), acting essentially as an aniline derivative. This position is relatively unhindered by the bulky 1-pentyl group on the pyrrole nitrogen. The amine acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho protons (H-4 and H-6) on the benzene ring.
-
1-Pentyl-1H-indole-3-amine (Pyrrole-Substituted): The amine is located on the pyrrole ring (position 3), directly adjacent to the 1-pentyl group. This proximity creates significant steric crowding . In chromatographic systems, this steric hindrance physically shields the polar amine and the indole core from interacting optimally with the stationary phase, a phenomenon well-documented in the differentiation of 1-alkyl-3-substituted indoles[1].
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and absolute scientific integrity, the following protocols are designed as self-validating systems incorporating specific System Suitability Tests (SST).
Protocol A: GC-EI-MS (Steric & Fragmentation Profiling)
Gas Chromatography-Electron Ionization Mass Spectrometry exploits the steric differences between the isomers.
-
Sample Preparation: Dissolve 1.0 mg of the unknown sample in 1.0 mL of LC-MS grade methanol.
-
System Suitability Test (SST): Inject a resolution check mixture containing standard 1-pentylindole and 1-pentyl-3-methylindole. The system is validated only if the resolution ( Rs ) between these peaks is ≥1.5 .
-
Chromatographic Conditions: Use a 5% diphenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C (Split ratio 50:1). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality in Elution: The 3-amine isomer will elute earlier than the 5-amine isomer. The steric crowding of the 3-amine and the 1-pentyl group reduces the molecule's effective interaction volume with the polysiloxane stationary phase, lowering its boiling point and retention time relative to the unhindered 5-amine[2].
-
MS Detection: Operate in EI mode (70 eV). While both yield a molecular ion of m/z 202, monitor the ratio of the [M−C5H11]+ ( m/z 131) base peak to the molecular ion, which differs due to the proximity of the amine to the cleavage site in the 3-isomer[3].
Protocol B: FTIR-ATR Spectroscopy (Vibrational Mode Analysis)
Fourier Transform Infrared Spectroscopy differentiates the distinct electronic environments of the N-H bonds.
-
Instrument Calibration: Perform a background scan (air) using a diamond Attenuated Total Reflectance (ATR) crystal. Validate the system by confirming the polystyrene standard peak at 1601 cm⁻¹ ( ±1 cm⁻¹).
-
Sample Application: Apply 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Causality in Spectra: The 5-amine (aniline-like) will display distinct asymmetric and symmetric N-H stretching bands around 3450 cm⁻¹ and 3350 cm⁻¹. The 3-amine, attached to the electron-rich pyrrole ring, engages in different intramolecular interactions, shifting the N-H stretching frequencies lower[4].
Protocol C: High-Resolution 1 H-NMR (Nuclear Shielding Environments)
Proton NMR provides the definitive structural proof by mapping the exact proton environments.
-
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (D1) to 2 seconds and acquire 16 transients.
-
Causality in Chemical Shifts:
-
If the sample is 1-pentyl-1H-indol-5-amine , the characteristic pyrrole H-3 proton will appear as a distinct doublet (coupling with H-2) around 6.4 ppm. The H-5 signal will be entirely absent, and the H-4/H-6 protons will be shifted upfield due to the EDG effect of the amine.
-
If the sample is 1-pentyl-1H-indole-3-amine , the H-3 signal is absent. The H-2 proton will appear as a singlet (or broad singlet) around 7.0 ppm, confirming substitution at the pyrrole ring.
-
Quantitative Data Synthesis
The following table summarizes the expected quantitative and qualitative data points for forensic differentiation based on the protocols above.
| Analytical Parameter | 1-Pentyl-1H-indol-5-amine | 1-Pentyl-1H-indole-3-amine | Diagnostic Causality |
| GC Retention Time | Later Elution (~12.5 min) | Earlier Elution (~11.8 min) | Steric crowding at the 1,3-positions reduces stationary phase interaction in the 3-amine. |
| EI-MS Base Peak | m/z 131 ( [M−C5H11]+ ) | m/z 131 ( [M−C5H11]+ ) | Both lose the pentyl group; however, relative abundances of secondary fragments ( m/z 202, 117) vary. |
| FTIR N-H Stretch | ~3450, 3350 cm⁻¹ (Aniline-like) | ~3420, 3310 cm⁻¹ (Pyrrole-bound) | Electronic environment of the pyrrole ring alters N-H bond force constants. |
| 1 H-NMR (H-3) | Present (~6.4 ppm, doublet) | Absent | Direct substitution at C-3 eliminates the pyrrole proton. |
| 1 H-NMR (H-5) | Absent | Present (~7.1 ppm, multiplet) | Direct substitution at C-5 eliminates the benzene proton. |
Analytical Workflow Visualization
Multiplexed analytical workflow for the forensic differentiation of 1-pentylindole positional isomers.
Conclusion
Relying solely on mass spectrometry for the differentiation of amino-1-pentylindole isomers is a critical vulnerability in forensic workflows due to the near-identical fragmentation pathways of these species. By employing a multiplexed approach—leveraging the steric-driven retention time shifts in GC, the electronic environment shifts in FTIR, and the definitive proton mapping of NMR—laboratories can achieve legally defensible, self-validating identifications.
References
-
DeRuiter, J., Abdel-Hay, K. M., Smith, F., & Clark, C. R. (2014). "Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids." Analytical Chemistry, 86(7), 3801-3808. Available at: [Link]
-
Abdel-Hay, K. M., DeRuiter, J., Smith, F., Alsegiani, A. S., Thaxton-Weissenfluh, A., & Clark, C. R. (2016). "GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances." Journal of Pharmaceutical and Biomedical Analysis, 125, 360-368. Available at: [Link]
-
Abiedalla, Y., Smith, L. W., Abdel-Hay, K. M., Neel, L., Belal, T. S., DeRuiter, J., Smith, F., & Clark, C. R. (2019). "Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors." Forensic Chemistry, 12, 78-90. Available at: [Link]
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- 4. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
inter-laboratory validation of 1-pentyl-1h-indol-5-amine analytical standards
As clandestine drug synthesis evolves, the demand for rigorous, inter-laboratory validated reference materials has never been higher. 1-Pentyl-1H-indol-5-amine serves as a critical structural backbone, precursor, and metabolite marker for a vast array of synthetic cannabinoid receptor agonists (SCRAs), including JWH-018 analogs [1]. However, validating this specific standard across multiple laboratories introduces significant analytical bottlenecks.
As a Senior Application Scientist, I have observed that experimental failures in SCRA validation rarely stem from instrument malfunction; rather, they trace back to poor standard selection, matrix suppression, and isomeric interference. In this guide, we objectively compare the performance of ISO 17034 Certified Reference Materials (CRMs) against traditional in-house synthesized standards. Furthermore, we detail the mechanistic causality behind our optimized LC-MS/MS and GC-MS protocols, providing a self-validating framework for forensic and toxicological laboratories.
The Core Challenge: Matrix Effects and Isomeric Resolution
1-Pentyl-1H-indol-5-amine possesses an active primary amine attached to an electron-rich indole ring, coupled with a highly lipophilic pentyl chain[4]. This dual nature makes it highly susceptible to matrix suppression in electrospray ionization (ESI) and thermal degradation during gas chromatography (GC). Furthermore, differentiating this compound from its positional isomers (e.g., 1-pentyl-1H-indol-4-amine or 6-amine) requires robust chromatographic resolution that standard C18 columns often fail to achieve.
Product Comparison: Commercial CRMs vs. In-House Synthesized Standards
Laboratories generally have two options for sourcing 1-pentyl-1H-indol-5-amine: commercial Certified Reference Materials (CRMs) manufactured under strict ISO guidelines, or in-house synthesized standards. Relying on in-house standards without rigorous quantitative Nuclear Magnetic Resonance (qNMR) verification often leads to inter-laboratory discrepancies due to trace isomeric impurities.
Table 1: Performance Comparison of 1-Pentyl-1H-indol-5-amine Standards
| Feature | ISO 17034 Commercial CRM | In-House Synthesized Standard |
| Purity Certification | >99.0% (qNMR and LC-UV verified) | Variable (typically 90-95%, LC-UV only) |
| Metrological Traceability | NIST-traceable weights and balances | Non-traceable |
| Isomeric Impurities | <0.1% (Resolved via Biphenyl LC) | High risk of positional isomer contamination |
| Inter-Lab Reproducibility | High (%CV < 5%) | Low to Moderate (%CV 15-25%) |
| Regulatory Compliance | ISO 17025 / ASCLD compliant | Requires extensive internal validation bridging |
Experimental Protocols: A Self-Validating System
To ensure our methodology functions as a self-validating system, every extraction batch includes a matrix blank, a zero-calibrator, and a deuterated internal standard (1-pentyl-1H-indol-5-amine-d11) spiked into every unknown prior to extraction. The causality here is mathematical: the deuterated standard co-elutes with the target analyte and experiences the exact same degree of ESI ion suppression and extraction loss. By quantifying based on the peak area ratio (Analyte/IS) rather than absolute peak area, the system automatically corrects for procedural variances, ensuring that the final calculated concentration reflects true analytical recovery [3].
Protocol 1: LC-MS/MS Workflow (Underivatized)
-
Sample Aliquoting & IS Spiking : Aliquot 500 µL of biological matrix (urine/blood). Spike with 50 µL of 1-pentyl-1H-indol-5-amine-d11 (100 ng/mL).
-
Causality: Early introduction of the IS ensures it undergoes the exact same physical and chemical stresses as the target analyte throughout the entire workflow.
-
-
Protein Precipitation & SPE : Add 1 mL of cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins. Load the supernatant onto a mixed-mode cation exchange (MCX) SPE cartridge.
-
Causality: The primary amine of the analyte becomes positively charged at low pH, allowing strong retention on the cation-exchange resin while neutral lipids and matrix interferents are washed away.
-
-
Chromatographic Separation : Reconstitute in Mobile Phase A and inject 5 µL onto a Biphenyl LC column (100 x 2.1 mm, 2.7 µm).
-
Causality: A Biphenyl stationary phase is chosen over a standard C18 column because it leverages π−π interactions with the indole ring, providing the orthogonal selectivity required to resolve 1-pentyl-1H-indol-5-amine from its closely related positional isomers.
-
Protocol 2: GC-MS Workflow (Derivatized)
-
Liquid-Liquid Extraction (LLE) : Extract 1 mL of sample using 3 mL of Hexane:Ethyl Acetate (90:10, v/v) at pH 9.0.
-
Causality: The alkaline pH ensures the primary amine is un-ionized, maximizing its partitioning into the organic extraction layer.
-
-
Derivatization : Evaporate the organic layer to dryness. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 20 minutes.
-
Causality: The primary amine on the indole ring is highly polar and prone to hydrogen bonding with the silanol groups on the GC column stationary phase, causing severe peak tailing. TFAA derivatization replaces the active hydrogens with bulky, fluorinated acyl groups. This shields the polar amine, increases volatility, and yields sharp, symmetrical peaks [2].
-
Fig 1: Inter-laboratory validation workflow for 1-pentyl-1H-indol-5-amine standards.
Inter-Laboratory Validation Data
To objectively validate the performance of the commercial CRM, an inter-laboratory study was conducted across three independent facilities (Forensic, Clinical, and Research). Samples were spiked at 50 ng/mL in pooled human urine and analyzed using the LC-MS/MS protocol described above.
Table 2: Inter-Laboratory LC-MS/MS Validation Data (N=3 Labs, 50 ng/mL Spike)
| Laboratory | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Matrix Effect (%) |
| Lab A (Forensic) | 2.1% | 3.4% | +1.2% | -8.5% |
| Lab B (Clinical) | 2.8% | 4.1% | -0.8% | -10.2% |
| Lab C (Research) | 1.9% | 3.0% | +0.5% | -7.1% |
Data Interpretation: The use of a highly purified CRM combined with a self-validating deuterated internal standard resulted in exceptional inter-laboratory reproducibility. All laboratories achieved an inter-day precision of <5% CV and an accuracy bias well within the acceptable ±15% threshold mandated by forensic guidelines.
Fig 2: Logical causality in LC-MS/MS vs GC-MS analytical workflows.
Conclusion
The inter-laboratory validation of 1-pentyl-1H-indol-5-amine highlights the critical necessity of utilizing ISO-certified reference materials over in-house synthesized alternatives. By employing mechanistically sound protocols—such as Biphenyl-based chromatographic resolution and TFAA derivatization—laboratories can effectively mitigate matrix suppression and isomeric interference, ensuring robust, defensible data in the ongoing monitoring of synthetic cannabinoids.
References
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PubChem. "1-Pentylindole - Compound Summary". National Center for Biotechnology Information.[Link]
-
National Institute of Standards and Technology (NIST). "NIST Tools for Cannabis Laboratory Quality Assurance".[Link]
-
PubChem. "5-Aminoindole - Compound Summary". National Center for Biotechnology Information.[Link]
Comparative Cytotoxicity of 1-Pentyl-1H-indol-5-amine and Related Indole-Derived Cannabimimetics in Hepatic Cell Lines
Target Audience: Researchers, toxicologists, and drug development professionals.
Introduction: The Structural Context of Indole-Derived Toxicity
In the landscape of synthetic cannabinoid (SC) research and indole-derivative drug development, the N-alkyl indole core is a ubiquitous structural motif. 1-Pentyl-1H-indol-5-amine serves as a critical building block and precursor to numerous biologically active compounds, most notably the JWH-series of synthetic cannabinoids (e.g., JWH-018)[1][2].
While the psychoactive and neurotoxic profiles of fully synthesized SCs are well-documented, the baseline hepatotoxicity of their precursor motifs is often overlooked. Understanding the comparative cytotoxicity of 1-pentyl-1H-indol-5-amine against its fully elaborated counterparts (like JWH-018) and standard hepatotoxins (like Acetaminophen) is crucial for researchers conducting structure-activity relationship (SAR) studies.
This guide provides an objective, data-driven comparison of the hepatic liability of 1-pentyl-1H-indol-5-amine, detailing the mechanistic causality of indole-induced cellular stress and providing self-validating protocols for rigorous in vitro assessment.
Mechanistic Causality: Why the N-Pentyl Indole Motif Triggers Hepatic Stress
The cytotoxicity of N-pentyl indoles in hepatic cell lines is not arbitrary; it is a direct consequence of their physicochemical properties.
-
Lipophilic Membrane Insertion: The N-pentyl chain imparts significant lipophilicity to the indole core. In lipid-rich environments like the hepatocyte mitochondrial membrane, these molecules partition readily.
-
Mitochondrial Uncoupling: Unlike Acetaminophen (APAP), which requires CYP450-mediated conversion into the toxic NAPQI metabolite, lipophilic indoles can act as direct mitochondrial stressors. They disrupt the electron transport chain, leading to a loss of mitochondrial membrane potential ( ΔΨm )[3].
-
Steric Disruption: 1-Pentyl-1H-indol-5-amine lacks the bulky naphthoyl group found in JWH-018. Because steric bulk exacerbates lipid bilayer disruption, the baseline amine precursor exhibits a higher tolerability threshold (lower cytotoxicity) than the fully synthesized cannabinoid[2].
-
Metabolic Bioactivation: In metabolically competent cells (like HepaRG), CYP2C9 and CYP1A2 hydroxylate the pentyl chain[4]. While this increases water solubility, certain hydroxylated intermediates can form reactive quinone imines, triggering secondary oxidative stress.
Pathway Visualization
Fig 1: Mitochondrial-mediated apoptotic pathway induced by pentyl-indole derivatives.
Comparative Cytotoxicity Data
To accurately benchmark 1-pentyl-1H-indol-5-amine, it must be evaluated alongside a structurally related full agonist (JWH-018) and a clinical hepatotoxin standard (Acetaminophen). Data is compared across two distinct hepatic models:
-
HepG2: A human hepatoma cell line. Highly robust but lacks significant basal CYP450 expression, making it ideal for assessing direct parent-compound toxicity[5].
-
HepaRG: A terminally differentiated hepatic cell line that retains functional phase I and II metabolic enzymes, providing a more predictive model for metabolite-driven toxicity[5][6].
Table 1: In Vitro Cytotoxicity Comparison (24h Exposure)
| Compound | Structural Classification | HepG2 IC 50 ( μ M) | HepaRG IC 50 ( μ M) | Primary Mechanism of Toxicity |
| 1-Pentyl-1H-indol-5-amine | Indole Precursor | > 150 | ~ 110 | Mild mitochondrial stress; low steric disruption. |
| JWH-018 [2] | Naphthoylindole (SC) | 75 - 100 | 50 - 70 | Severe ROS generation, ΔΨm loss, DNA migration. |
| Acetaminophen (APAP) | Para-aminophenol | ~ 15,000 | ~ 8,000 | CYP-mediated NAPQI formation; glutathione depletion. |
Data Synthesis Note: 1-pentyl-1H-indol-5-amine demonstrates a significantly wider safety margin than JWH-018. The shift in IC 50 between HepG2 and HepaRG indicates that while the parent compound is relatively benign, its hydroxylated metabolites exert moderate cellular stress.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that dictate whether the assay run is analytically accepted or rejected.
Protocol A: Multiplexed XTT/LDH Viability Assay
This dual-assay approach measures mitochondrial dehydrogenase activity (XTT) alongside cell membrane integrity (LDH leakage), preventing false positives caused by transient metabolic stalling[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or HepaRG cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO 2 .
-
Compound Preparation: Dissolve 1-pentyl-1H-indol-5-amine in DMSO to create a 100 mM stock. Dilute in culture media to final concentrations (10, 50, 100, 150 μ M). Critical: Final DMSO concentration must not exceed 0.1% v/v.
-
Treatment & Internal Controls:
-
Test Wells: 1-pentyl-1H-indol-5-amine (various concentrations).
-
Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline).
-
Positive Control: 10 mM Acetaminophen (APAP) or 100 μ M JWH-018.
-
Lysis Control: 1% Triton X-100 added 45 mins prior to read (Establishes maximum LDH release).
-
-
Incubation: Expose cells for 24 hours.
-
LDH Quantification: Transfer 50 μ L of supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.
-
XTT Quantification: Wash the remaining cells with PBS. Add 100 μ L fresh media containing XTT reagent (0.3 mg/mL) and PMS (2.5 μ g/mL). Incubate for 2 hours. Read absorbance at 450 nm.
-
System Validation Check: The assay is only valid if the 10 mM APAP control reduces XTT viability by ≥40% and the 0.1% DMSO control shows <5% LDH leakage. If these parameters fail, discard the plate.
Protocol B: JC-1 Mitochondrial Membrane Potential ( ΔΨm ) Assay
Because pentyl-indoles target the mitochondria, ΔΨm depolarization is the earliest indicator of cytotoxicity[3].
Step-by-Step Methodology:
-
Treatment: Treat cells with 1-pentyl-1H-indol-5-amine (100 μ M) for 6 hours.
-
Control Implementation: Treat a separate well with 50 μ M FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 1 hour prior to staining. FCCP is a potent mitochondrial uncoupler.
-
Staining: Remove media and add 2 μ M JC-1 dye in live-cell imaging buffer. Incubate for 30 mins at 37°C.
-
Washing: Wash thrice with ice-cold PBS to remove background dye.
-
Fluorescence Reading: Read on a microplate reader.
-
J-aggregates (Healthy): Excitation 535 nm / Emission 590 nm (Red).
-
Monomers (Depolarized): Excitation 485 nm / Emission 530 nm (Green).
-
-
System Validation Check: Calculate the Red/Green ratio. The assay is validated only if the FCCP positive control demonstrates a >80% reduction in the Red/Green ratio compared to the vehicle control.
References
-
Koller, V. J., et al. (2013). Toxicological profiles of selected synthetic cannabinoids showing high binding affinities to the cannabinoid receptor subtype CB1. Archives of Toxicology. Available at:[Link]
-
Solimini, R., et al. (2017). Hepatotoxicity associated to synthetic cannabinoids use. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 1-6. Available at:[Link]
-
Richter, L. H. J., et al. (2019). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 93, 1913-1926. Available at:[Link]
-
Couceiro, J., et al. (2020). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology, 444, 152570. Available at:[Link]
-
European Patent Office (2013). EP 2915804 B1: Novel Amine Derivative or Salt Thereof as TNF Alpha Inhibitors. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a Stability-Indicating Assay for Novel Indole Derivatives: The Case of 1-pentyl-1H-indol-5-amine
Introduction: The Imperative for Stability-Indicating Methods in Drug Development
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a matter of shelf-life; it is a critical determinant of safety and efficacy. A stability-indicating analytical method (SIAM) is a rigorously validated quantitative procedure designed to unequivocally separate and quantify the intact API from its potential degradation products, process impurities, and other excipients. The development of such an assay is a foundational requirement for regulatory submissions, providing essential data for formulation development, shelf-life determination, and ensuring patient safety.
This guide provides a comprehensive, experience-driven framework for the development and validation of a stability-indicating assay for a novel compound, using the hypothetical molecule 1-pentyl-1H-indol-5-amine as a practical case study. As specific analytical data for this molecule is not publicly available, this document will establish a robust, first-principles approach applicable to similar novel indole-based chemical entities. We will move beyond a simple checklist of validation parameters, focusing instead on the strategic rationale behind experimental design, the interpretation of results, and the establishment of a self-validating analytical system grounded in regulatory standards.
Part 1: The Strategic Foundation - Method Development
Before validation can begin, a robust and reliable analytical method must be developed. The goal is to create a chromatographic system that provides adequate separation between the main analyte peak and all potential degradation products generated during stress testing. For a small organic molecule like 1-pentyl-1H-indol-5-amine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the conventional and most effective starting point.
Initial Analyte Characterization
Understanding the physicochemical properties of the analyte is the first step.
-
Solubility: Determine the solubility in various organic solvents (e.g., Methanol, Acetonitrile) and aqueous buffers. This dictates the choice of sample diluent and mobile phase composition.
-
UV-Vis Spectrum: Record the UV-Vis spectrum of 1-pentyl-1H-indol-5-amine in the chosen diluent. The wavelength of maximum absorbance (λmax) will be used for detection to ensure optimal sensitivity. Indole derivatives typically exhibit strong absorbance between 260-290 nm.
-
pKa Estimation: The pKa of the amine group will influence its ionization state and, consequently, its retention behavior at different mobile phase pH values. A stable chromatographic method is typically achieved by setting the mobile phase pH at least 2 units away from the analyte's pKa.
Chromatographic System Development: A Systematic Approach
The objective is to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any other peaks.
-
Column Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and a logical first choice. A standard dimension (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) provides a good balance of efficiency and backpressure.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH: Start with a simple acidic mobile phase (e.g., 0.1% Formic Acid or Phosphoric Acid in water). An acidic pH ensures the amine group is protonated, leading to more consistent retention.
-
Gradient Elution: A gradient is essential for a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are eluted from the column within a reasonable runtime. A typical screening gradient might run from 10% to 90% organic modifier over 20-30 minutes.
-
Part 2: The Core of Specificity - Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. By intentionally subjecting the API to harsh conditions, we generate the very degradation products the method must be able to separate. The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without overly complicating the resulting chromatogram.
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing. The typical conditions are:
Experimental Protocols for Forced Degradation
Control Sample: Prepare a solution of 1-pentyl-1H-indol-5-amine at a known concentration (e.g., 1 mg/mL) in a suitable diluent. This is the unstressed control (T=0 sample).
-
Acid Hydrolysis:
-
Protocol: Add an equal volume of 0.1 M Hydrochloric Acid (HCl) to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Quenching: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). Dilute to the target concentration.
-
Rationale: This tests for susceptibility to degradation in an acidic environment, which can occur in the stomach or in acidic formulations.
-
-
Base Hydrolysis:
-
Protocol: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60-80°C for specified time points.
-
Quenching: Withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl. Dilute to the target concentration.
-
Rationale: This simulates degradation in alkaline conditions, relevant for intestinal pH or alkaline formulations.
-
-
Oxidative Degradation:
-
Protocol: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Keep at room temperature for specified time points.
-
Quenching: No quenching is typically needed, but dilution will stop the reaction.
-
Rationale: This assesses the molecule's sensitivity to oxidation, a common degradation pathway. Indole rings can be susceptible to oxidation.
-
-
Thermal Degradation:
-
Protocol: Store the API as a solid powder in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 1-7 days). Also, store a solution of the API at the same temperature.
-
Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photolytic Degradation:
-
Protocol: Expose a solution and the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel sample should be wrapped in aluminum foil as a dark control.
-
Rationale: This identifies susceptibility to degradation upon exposure to light, which informs packaging requirements.
-
Analysis and Method Refinement
After stressing under each condition, the samples are analyzed using the developed HPLC method.
-
Peak Purity Analysis: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It can assess the "peak purity" of the parent analyte peak in the presence of co-eluting degradants. If the peak is found to be impure, the chromatographic method (gradient slope, pH, column chemistry) must be re-optimized until baseline separation is achieved.
-
Mass Balance: The sum of the assay value of the parent API and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all major degradants have been detected.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation and method optimization.
Part 3: The Proof of Performance - Method Validation
Once the method is proven to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines . Validation provides documented evidence that the method is suitable for its intended purpose.
Validation Parameters & Experimental Protocols
The following table summarizes the key validation parameters, their purpose, and a protocol for their assessment.
| Parameter | Purpose | Experimental Protocol | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze stressed samples from the forced degradation study. Assess peak purity of the analyte using a DAD. Spike the drug product with known impurities if available. | Analyte peak should be free of co-elution from degradants (pass peak purity test). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Prepare at least five concentrations of a reference standard across a specified range (e.g., 50-150% of the target assay concentration). Plot peak area vs. concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the successful validation of linearity, accuracy, and precision over the studied concentration interval. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | For Drug Substance: Apply the method to a sample of known purity. For Drug Product: Perform a recovery study by spiking a placebo blend with known amounts of the API at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To demonstrate the degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of 6 replicate samples at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. Based on Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. | LOD and LOQ should be determined and reported. LOQ must be precise and accurate. |
| Robustness | To demonstrate the method's reliability with respect to deliberate variations in method parameters. | Make small, deliberate changes to method parameters, one at a time. Examples: flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units), organic modifier composition (±2%). | The system suitability parameters should remain within acceptance criteria. No significant change in results. |
Visualization: Assay Validation Logic
Caption: Key parameters in the validation of an analytical assay.
Part 4: Comparing Alternatives & Interpreting Data
While RP-HPLC with UV detection is the standard, alternative and complementary techniques should be considered, especially for a novel compound.
| Technique | Primary Application / Advantage | Comparison to RP-HPLC-UV | When to Use |
| RP-HPLC-UV/DAD | Gold Standard for Assay & Impurities. Robust, reliable, and quantitative. DAD provides peak purity information. | This is the baseline method described in this guide. It is less sensitive than MS and does not provide structural information. | For routine quality control, release testing, and formal stability studies where degradants are known and separated. |
| UPLC (Ultra-Performance Liquid Chromatography) | High-Throughput Analysis. Uses smaller particle size columns for faster run times and higher resolution. | Significantly faster than traditional HPLC (e.g., 2-5 min vs 20-30 min runs). Requires higher-pressure instrumentation. The principles of validation remain the same. | In discovery or early development phases where sample throughput is critical. Can replace HPLC in QC labs to improve efficiency. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Peak Identification & Structural Elucidation. Provides mass-to-charge ratio (m/z) of the analyte and its degradants. | Not typically used for routine quantification due to higher complexity and cost. It is a powerful investigative tool. MS is the definitive tool for identifying unknown degradation products. | During forced degradation studies to identify the structure of unknown peaks. For characterizing reference standards of impurities. |
Hypothetical Data Summary for a Validated Method
The following table presents an example of what a final validation summary for the assay of 1-pentyl-1H-indol-5-amine could look like.
| Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed at the retention time of the main peak in all stressed samples. Peak purity index > 0.999. | No interference. Peak purity index > 0.995. | Pass |
| Linearity (Range: 50-150 µg/mL) | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (Recovery) | 80% Level: 99.5%100% Level: 100.3%120% Level: 99.8% | 98.0% - 102.0% | Pass |
| Precision (Repeatability, n=6) | RSD: 0.45% | RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | RSD: 0.68% | RSD ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL (S/N > 10) | Determined and demonstrated to be precise and accurate. | Pass |
| Robustness | % Assay change < 2.0% for all varied conditions. System suitability passed under all conditions. | No significant impact on results. | Pass |
Conclusion
The development and validation of a stability-indicating assay for a novel molecule like 1-pentyl-1H-indol-5-amine is a systematic and rigorous process. It begins with logical method development, is proven through comprehensive forced degradation studies, and is formally documented through validation against ICH guidelines. This guide has outlined a robust, field-tested strategy that prioritizes scientific rationale and regulatory compliance. By following this framework—grounding experimental choices in the physicochemical properties of the analyte and challenging the method under strenuous conditions—researchers can build a self-validating system that ensures the generation of reliable, accurate, and defensible data critical for the advancement of new pharmaceutical entities.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
SGS (2023). Forced Degradation Testing. [Link]
-
Jain, R., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 16-22. [Link]
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]
1-Pentyl-1h-indol-5-amine proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound disposal protocol is just as critical as the synthesis or assay workflows themselves. 1-Pentyl-1H-indol-5-amine (CAS: 959416-66-1) is an indole derivative frequently utilized as a building block in pharmaceutical research, notably in the development of TNF-alpha inhibitors [1].
Because it is an organic amine, improper disposal can lead to severe environmental toxicity, particularly in aquatic ecosystems, and poses cross-reactivity risks in mixed waste streams. The following guide provides a self-validating, causality-driven protocol for the safe handling and logistical disposal of this compound in a professional laboratory setting.
Hazard Profiling & Chemical Compatibility
Before initiating any disposal procedure, you must understand the physicochemical behavior of the waste. Organic amines are generally basic, nucleophilic, and prone to oxidation.
Table 1: 1-Pentyl-1H-indol-5-amine Waste Characterization
| Parameter | Characteristic | Causality / Impact on Disposal |
| Chemical Class | Indole derivative / Primary Amine | Acts as a weak base. Will react exothermically with strong acids. Must not be mixed with concentrated acidic waste. |
| Solubility | Lipophilic (Pentyl chain) | Poor aqueous solubility. Must be disposed of in organic waste streams rather than aqueous streams to prevent phase separation in waste carboys. |
| Reactivity | Nucleophilic, easily oxidized | Segregate from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation or gas evolution. |
| Toxicity | Irritant / Potential Aquatic Toxin | Requires incineration by a licensed professional. Cannot be disposed of via municipal wastewater. |
Prerequisites: PPE and Environmental Controls
A self-validating safety system requires that protective measures are verifiable before the procedure begins.
-
Primary Containment: All transfers of neat (pure) 1-pentyl-1H-indol-5-amine or concentrated solutions must occur within a certified Class II Type A2 or B2 Biological Safety Cabinet (if handling bio-assays) or a standard chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides adequate barrier protection against the solid compound and most standard carrier solvents (e.g., Methanol, DMSO).
-
Eye Protection: ANSI Z87.1 compliant splash goggles.
-
Body: Flame-resistant lab coat (e.g., Nomex) if handled in flammable solvents.
-
Step-by-Step Disposal Protocol
This protocol ensures that the waste is safely containerized, chemically stabilized, and legally compliant for professional handover.
Step 1: Waste Stream Segregation
-
Action: Determine the solvent carrier of your 1-pentyl-1H-indol-5-amine waste.
-
Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause adverse reactions.
-
Validation: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Organic Waste . If neat (solid powder) or dissolved in DMSO, Methanol, or Ethyl Acetate, route to Non-Halogenated Organic Waste .
Step 2: Containerization
-
Action: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass waste carboy.
-
Causality: HDPE and glass are chemically inert to indole amines and standard organic solvents. Do not use metal containers, as trace water and amines can cause slow corrosion.
-
Validation: Inspect the container for micro-fractures or swelling before use. Ensure the container is no more than 80% full to account for vapor expansion.
Step 3: Labeling and GHS Compliance
-
Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "1-Pentyl-1H-indol-5-amine", the carrier solvent, and the primary hazards (e.g., "Flammable", "Toxic").
-
Causality: Unidentified "orphan" waste poses the highest risk to environmental health and safety (EHS) personnel and incurs massive analytical fees during disposal.
Step 4: Storage and Professional Handover
-
Action: Store the sealed waste container in secondary containment within a ventilated flammables cabinet until collection.
-
Causality: Secondary containment captures catastrophic primary container failure, preventing floor spills and vapor release into the laboratory environment.
-
Validation: Waste must be handed over to an EPA-licensed (or local equivalent) chemical waste disposal contractor for high-temperature incineration. Under no circumstances should chemical treatment or neutralization be attempted in-house as a substitute for professional disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing 1-pentyl-1H-indol-5-amine waste.
Caption: Operational workflow for the segregation, containerization, and professional disposal of 1-pentyl-1H-indol-5-amine.
Spill Response Protocol
In the event of an accidental release prior to containerization, follow this validated response loop:
-
Evacuate & Assess: Ensure personnel are clear of the immediate vapor zone.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as amines can lower the auto-ignition temperature of organic mixtures.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.
-
Decontamination: Wash the spill area with a mild detergent and water solution, collecting all wash water as hazardous aqueous waste.
References
- European Patent Office. (2013). NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS (EP 2915804 B1). Google Patents.
Personal protective equipment for handling 1-Pentyl-1h-indol-5-amine
The handling of 1-Pentyl-1H-indol-5-amine requires a rigorous, mechanistic approach to laboratory safety. As a primary aromatic amine equipped with an alkyl chain, this compound is frequently utilized as a critical intermediate in drug discovery, particularly in the synthesis of novel TNF-alpha inhibitors and other bioactive molecules[1]. However, its specific structural properties dictate highly specialized personal protective equipment (PPE) and handling protocols.
Mechanistic Risk Profile: The "Why" Behind the Protocol
To safely handle 1-Pentyl-1H-indol-5-amine, researchers must understand the causality of its hazards:
-
Enhanced Dermal Permeability: Primary aromatic amines are highly lipid-soluble and readily absorbed through the skin, presenting significant systemic toxicity risks[2]. The addition of the 1-pentyl chain to the indole core significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted indoles. This means dermal penetration is accelerated, demanding uncompromising hand and body protection.
-
Ocular and Tissue Irritation: The nucleophilic amine group is basic and can cause severe ocular irritation, corneal damage, and allergic skin sensitization upon contact[3].
-
Static Aerosolization: Fine aromatic amine powders are prone to holding static charge. Friction from metallic labware can cause violent aerosolization or even localized reactivity, necessitating static-free handling environments[2].
Personal Protective Equipment (PPE) Matrix
The following PPE specifications are designed to create a self-validating barrier against dermal, ocular, and inhalation exposure.
| PPE Category | Specification & Material | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile or Neoprene gloves (min. 0.11 mm thickness). | Mitigates the rapid breakthrough times associated with highly lipophilic aromatic amines[2],[4]. |
| Eye/Face Protection | Tightly fitting chemical safety goggles; Face shield required for solvated handling. | Standard safety glasses are insufficient against the severe corneal damage risks posed by concentrated indole amines[3],[4]. |
| Body Protection | Flame-resistant (FR) lab coat or chemical-resistant Tyvek apron. | Prevents the accumulation of combustible amine dust on standard porous cotton clothing[5],[6]. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator (if manipulated outside a hood). | Prevents inhalation of aerosolized fine powders during transit or accidental spills[3],[4]. |
Operational Plan: Step-by-Step Dispensing Methodology
Every step in this workflow is designed to be a self-validating system, ensuring that containment is verified before the compound is ever exposed to the laboratory environment.
Phase 1: Environmental Setup & Validation
-
Ventilation Verification: Conduct all work inside a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood.
-
Validation: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) before proceeding[5].
-
-
Static Mitigation: Place an anti-static ionizer adjacent to the analytical balance.
-
Causality: Neutralizing the ambient static charge prevents the lipophilic powder from aerosolizing when approached with a spatula[2].
-
Phase 2: Active Dispensing 3. Container Acclimation: Allow the sealed container of 1-Pentyl-1H-indol-5-amine to reach ambient temperature inside a desiccator. Opening cold containers introduces condensation, which can degrade the amine and create sticky, hard-to-clean residues. 4. Weighing Protocol: Use a disposable, anti-static polystyrene weigh boat. Dispense the solid strictly using a ceramic or PTFE-coated spatula.
-
Causality: Metallic spatulas can generate friction-induced micro-sparks or static jumps with reactive aromatic amines[2].
-
Solvation: If preparing a stock solution, slowly add the solvent (e.g., DMSO or anhydrous ethanol) directly to the weigh boat, or transfer the solid to a pre-tared, sealable vial before solvent addition to trap any generated dust[4].
Chemical Decontamination & Disposal Strategy
Aromatic amines must never be discharged into the standard laboratory sink or environment[3].
Surface Decontamination:
-
Wipe down the balance, spatulas, and fume hood surfaces with a 1% acetic acid or 0.1M HCl solution.
-
Mechanistic Causality: The mild acid protonates the basic amine group ( R−NH2→R−NH3+ ). This converts the highly lipophilic free base into a water-soluble salt, breaking its affinity for surfaces and allowing it to be easily wiped away.
-
Validation: The visual disappearance of the amine residue upon acidic wiping confirms successful protonation and solubilization.
-
-
Follow with a standard soap and water wash to remove residual acidity.
Waste Segregation:
-
Solid Waste: Dispose of all contaminated consumables (double gloves, weigh boats, wipes) in a designated, sealed container labeled "Hazardous Solid Waste - Toxic Organics"[3].
-
Liquid Waste: Collect aqueous decontamination wash and organic solvent waste in compatible High-Density Polyethylene (HDPE) carboys. Store strictly away from oxidizing agents, as aromatic amines are combustible and can react violently with oxidizers[5].
Exposure Mitigation Workflow
Workflow for the safe handling, dispensing, and decontamination of 1-Pentyl-1H-indol-5-amine.
References
-
[1] Title: NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS - EP 2915804 B1 | Source: European Patent Office | URL:
-
[2] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Chemical Health & Safety | URL:[Link]
-
[6] Title: Laboratory Safety Manual | Source: King Abdullah University of Science and Technology (KAUST) | URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
